Technical Documentation Center

diamino-1,3-thiazole-5-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: diamino-1,3-thiazole-5-carbonitrile
  • CAS: 2147-51-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Diamino-1,3-thiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and characterization of 2,4-diamino-1,3-thiazole-5-carbonitrile, a heterocyclic compound of in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2,4-diamino-1,3-thiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Significance of the Diaminothiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds[1]. The incorporation of amino and cyano functionalities, as seen in 2,4-diamino-1,3-thiazole-5-carbonitrile, offers multiple points for further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries. The diamino substitution, in particular, can impart unique electronic properties and hydrogen bonding capabilities, which are crucial for molecular recognition and biological activity[2]. This guide will delve into a plausible and scientifically grounded approach for the synthesis and detailed characterization of this promising heterocyclic molecule.

Synthesis of 2,4-Diamino-1,3-thiazole-5-carbonitrile

A robust and efficient synthesis of 2,4-diamino-1,3-thiazole-5-carbonitrile can be rationally designed based on the established principles of thiazole synthesis, particularly the Cook-Heilbron thiazole synthesis, which utilizes α-aminonitriles as key precursors[3]. A logical and highly feasible starting material for this synthesis is diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide[4]. The proposed synthesis involves the reaction of diaminomaleonitrile with carbon disulfide.

Proposed Reaction Pathway

The overall transformation involves the cyclization of diaminomaleonitrile with carbon disulfide in the presence of a suitable base and solvent.

Synthesis_Pathway DAMN Diaminomaleonitrile CS2 + CS₂ Thiazole 2,4-Diamino-1,3-thiazole-5-carbonitrile CS2->Thiazole Base, Solvent Δ

Caption: Proposed synthesis of 2,4-diamino-1,3-thiazole-5-carbonitrile.

Mechanistic Insights

The reaction is proposed to proceed through a variation of the Cook-Heilbron thiazole synthesis mechanism[3].

  • Nucleophilic Attack: One of the amino groups of diaminomaleonitrile acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide.

  • Intermediate Formation: This initial attack forms a dithiocarbamate intermediate.

  • Intramolecular Cyclization: The second amino group of the diaminomaleonitrile backbone then attacks one of the sulfur atoms of the dithiocarbamate, leading to the formation of the five-membered thiazole ring.

  • Aromatization: Subsequent tautomerization and elimination of a molecule of hydrogen sulfide (H₂S) would lead to the aromatic 2,4-diamino-1,3-thiazole-5-carbonitrile. The use of a base facilitates the deprotonation steps and promotes the cyclization and aromatization process.

Reaction_Mechanism cluster_0 Mechanism Steps A 1. Nucleophilic attack of DAMN on CS₂ B 2. Formation of dithiocarbamate intermediate A->B C 3. Intramolecular nucleophilic attack B->C D 4. Ring closure to form thiazolidine intermediate C->D E 5. Tautomerization and elimination of H₂S D->E F 6. Aromatization to final product E->F

Caption: Key steps in the proposed reaction mechanism.

Detailed Experimental Protocol

This protocol is a proposed method based on established synthetic transformations of similar compounds.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Carbon Disulfide (CS₂)

  • Pyridine (or another suitable base like triethylamine)

  • Ethanol (or another suitable polar protic solvent)

  • Hydrochloric Acid (for work-up)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add pyridine (2.0 eq) followed by the slow, dropwise addition of carbon disulfide (1.2 eq) at room temperature. The addition of CS₂ may be exothermic, and cooling in an ice bath might be necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with a dilute solution of hydrochloric acid, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2,4-diamino-1,3-thiazole-5-carbonitrile.

Experimental_Workflow cluster_workflow Experimental Workflow Start Dissolve DAMN in Ethanol Add_Base Add Pyridine Start->Add_Base Add_CS2 Add Carbon Disulfide Add_Base->Add_CS2 Reflux Reflux for several hours (Monitor by TLC) Add_CS2->Reflux Cool Cool to Room Temperature Reflux->Cool Concentrate Concentrate under reduced pressure Cool->Concentrate Dissolve Dissolve residue in Ethyl Acetate Concentrate->Dissolve Wash_Acid Wash with dilute HCl Dissolve->Wash_Acid Wash_Water Wash with Water Wash_Acid->Wash_Water Wash_Base Wash with NaHCO₃ solution Wash_Water->Wash_Base Dry Dry over MgSO₄ Wash_Base->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Recrystallize Recrystallize Filter_Concentrate->Recrystallize End Pure 2,4-Diamino-1,3-thiazole-5-carbonitrile Recrystallize->End

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of 2,4-Diamino-1,3-thiazole-5-carbonitrile

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following sections detail the expected outcomes from various analytical techniques.

Physical Properties
PropertyPredicted ValueSource
Molecular FormulaC₄H₄N₄S[5]
Molecular Weight140.17 g/mol Calculated
Monoisotopic Mass140.02076 Da[5]
AppearanceExpected to be a crystalline solidGeneral observation for similar compounds
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two amino groups. The chemical shifts of amine protons can vary depending on the solvent, concentration, and temperature.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0 - 8.0Broad singlet2H-NH₂ (at C2)Protons on the amino group at the 2-position of the thiazole ring. The broadness is due to quadrupole broadening and exchange.
~6.0 - 7.0Broad singlet2H-NH₂ (at C4)Protons on the amino group at the 4-position. The chemical shift may differ slightly from the C2-amino group due to the different electronic environment.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170C2The carbon atom double-bonded to two nitrogen atoms in the thiazole ring typically appears in this downfield region[6][7].
~160C4The carbon atom of the thiazole ring bearing an amino group is expected in this region.
~90C5The carbon atom of the thiazole ring attached to the cyano group will be significantly upfield compared to other ring carbons.
~115-C≡NThe carbon of the nitrile group typically resonates in this range[8].

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide clear evidence for the presence of the key functional groups.

Predicted Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3400 - 3100N-H stretchAmino (-NH₂)Characteristic broad absorption for amino groups, likely showing multiple bands due to symmetric and asymmetric stretching[9].
~2220C≡N stretchNitrile (-CN)A sharp, medium-intensity absorption characteristic of a nitrile group.
~1640C=N stretchThiazole ringStretching vibration of the carbon-nitrogen double bond within the heterocyclic ring.
~1550N-H bendAmino (-NH₂)Bending vibration of the amino groups.

3.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the synthesized compound.

m/zIonRationale
140[M]⁺Molecular ion peak corresponding to the molecular weight of the compound.
141[M+H]⁺Protonated molecular ion, commonly observed in ESI-MS.

The fragmentation pattern in mass spectrometry would likely involve the loss of small neutral molecules such as HCN, NH₃, or cleavage of the thiazole ring.

Conclusion

This technical guide outlines a scientifically robust and plausible pathway for the synthesis and characterization of 2,4-diamino-1,3-thiazole-5-carbonitrile. The proposed synthetic route, based on the reaction of diaminomaleonitrile with carbon disulfide, offers a direct and efficient method to access this valuable heterocyclic building block. The detailed characterization plan, including predicted spectroscopic data, provides a clear roadmap for researchers to confirm the identity and purity of the synthesized compound. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating further exploration and application of this promising diaminothiazole derivative.

References

  • Ahmed, B., et al. (2011). Synthesis of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol. Connect Journals.
  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the Azole Series. Part I. A new synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
  • Ghoneim, A. A., & Morsy, N. M. (2020). Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents. Der Pharma Chemica, 12(6), 1-7.
  • Kamali, M. (2016). Synthesis of some new 5-substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
  • Macedonian Journal of Chemistry and Chemical Engineering. (2014).
  • MDPI. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity.
  • PubChemLite. Diamino-1,3-thiazole-5-carbonitrile (C4H4N4S).
  • RSC Publishing. (2019). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-f.
  • Wikipedia. Cook–Heilbron thiazole synthesis.
  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups.
  • ChemicalBook. 2-Aminothiazole (96-50-4) 13C NMR spectrum.
  • ChemicalBook. 2-AMINOTHIAZOLE-5-CARBONITRILE(51640-52-9) 1H NMR spectrum.
  • Wikipedia. Diaminomaleonitrile.
  • PMC. (2019). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach.
  • IntechOpen. (2020).
  • University of Colorado Boulder. IR Absorption Table.
  • PMC. (2023).
  • PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.
  • MDPI. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
  • Google Patents. (1959). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
  • Chemistry Steps. 13C Carbon NMR Spectroscopy.
  • IAEA. (2019).
  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • UT Southwestern Medical Center.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2023).
  • ResearchGate. (2018). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]...
  • ResearchGate. (2022). Fourier transform infrared (FTIR) spectra of 2‐amino‐5‐mercapto‐1,3,4‐thiadiazole (AMT), DOPO, and VAP.

Sources

Exploratory

The Ascendant Therapeutic Potential of 4-Amino-1,3-thiazole-5-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 4-amino-1,3-thiazole-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-1,3-thiazole-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, as well as their role as kinase inhibitors.

The 4-Amino-1,3-thiazole-5-carbonitrile Core: A Versatile Pharmacophore

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which is present in numerous biologically active natural products and synthetic compounds.[1] The 4-amino-1,3-thiazole-5-carbonitrile core, in particular, offers a unique combination of structural features that contribute to its diverse pharmacological profile. The amino group at the C4 position and the carbonitrile group at the C5 position provide key hydrogen bonding and electronic properties that facilitate interactions with various biological targets.

Synthesis of 4-Amino-1,3-thiazole-5-carbonitrile Derivatives

A common and effective method for the synthesis of 4-amino-1,3-thiazole-5-carbonitrile derivatives is through a multi-component reaction. A general synthetic scheme involves the reaction of a ketone or aldehyde, malononitrile, and a thiourea derivative in the presence of a suitable base and solvent.

A one-pot three-component protocol has been described for the synthesis of novel derivatives of ((phenylethlidene)hydrazinyl)thiazol-4(5H)one by the reaction of acetophenone derivatives, ethyl chloroacetate, and thiosemicarbazide in ethanol at room temperature.[2] This method offers high yields and short reaction times.[2] Another efficient one-pot reaction for creating 4-amino-2-(het)aryl-5-substituted thiazoles utilizes functionalized dithioesters as thiocarbonyl precursors in a modified Thorpe–Ziegler type cyclization.[1]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the 4-amino-1,3-thiazole-5-carbonitrile scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.

Mechanism of Action

The anticancer activity of these derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[3] By targeting kinases that are often dysregulated in cancer, these compounds can effectively halt tumor progression.

In Vitro Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of these compounds on cancer cell lines.[4]

Table 1: Anticancer Activity of Selected 4-Amino-1,3-thiazole-5-carbonitrile Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1a A549 (Lung)8.02[5]
HeLa (Cervical)6.51[5]
MCF-7 (Breast)6.84[5]
1b A549 (Lung)4.57 - 6.71[5]
1c A549 (Lung)3.68 - 8.51[5]
2a MCF-7 (Breast)43.4[6]
MDA-MB-231 (Breast)35.9[6]
2b MCF-7 (Breast)39.0[6]
MDA-MB-231 (Breast)35.1[6]
Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is significantly influenced by the nature of the substituents on the thiazole ring.

  • Substitution at the 2-position: The introduction of various aryl or heteroaryl groups at this position can modulate the anticancer activity. For instance, the presence of a 2-pyridyl substituent at the C-4 position of the thiazole core displayed cytotoxicity comparable to the standard drug 5-fluorouracil.[5]

  • Substitution at the 4-position: The amino group at this position is often crucial for activity, likely participating in key hydrogen bonding interactions with the target protein.

  • Substitution at the 5-position: The carbonitrile group is a common feature, but modifications can be tolerated.

SAR_Anticancer

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the 4-amino-1,3-thiazole-5-carbonitrile derivatives and incubate for 48-72 hours.[7]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[7]

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[7]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[4]

MTT_Workflow

Antimicrobial Activity: Combating Pathogenic Microorganisms

The 4-amino-1,3-thiazole-5-carbonitrile scaffold has also been identified as a promising framework for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.[8]

In Vitro Antimicrobial Evaluation

The antimicrobial activity of these derivatives is typically assessed using methods such as the agar well diffusion method and the broth microdilution method to determine the minimum inhibitory concentration (MIC).[7][8]

Table 2: Antimicrobial Activity of Selected 4-Amino-1,3-thiazole-5-carbonitrile Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
3a S. aureus16.1[9]
E. coli16.1[9]
4a E. coli<31.25
K. pneumoniae62.5
4b C. glabrata31.25
Structure-Activity Relationship (SAR)

The antimicrobial efficacy is dependent on the substituents attached to the thiazole core.

  • A review of thiazole derivatives clubbed with other heterocycles indicated that specific substitutions on the pyrazoline ring linked to the thiazole core were favorable for overall antimicrobial activity.[2][10]

  • For instance, a thiophene-substituted compound showed promising results against E. coli, P. aeruginosa, and S. aureus.[2][10]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[7]

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[7]

  • Inoculation: Add the standardized microbial inoculum to each well.[7]

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain 4-amino-1,3-thiazole-5-carbonitrile derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

In Vivo Anti-inflammatory Evaluation

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds.[11]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[12] Some derivatives have shown selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[12]

Table 3: Anti-inflammatory Activity of Selected Pyrimidine-5-carbonitrile Derivatives with a 1,3-Thiazole Moiety

Compound IDCOX-2 IC50 (µM)In Vivo Anti-inflammatory Activity (% inhibition vs. Meloxicam)Reference
8h 1.0390%[12]
8n 1.7194%[12]
8p 1.1586%[12]
Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Grouping: Divide rats into control and treatment groups.

  • Compound Administration: Administer the test compounds or a standard anti-inflammatory drug (e.g., meloxicam) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized edema.

  • Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Kinase Inhibition: A Key to Therapeutic Efficacy

The ability of 4-amino-1,3-thiazole-5-carbonitrile derivatives to inhibit various protein kinases is a central theme underlying their diverse biological activities.[3][13]

Targeted Kinases

These compounds have been shown to inhibit a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile have been identified as potent inhibitors of CDK9, a key regulator of transcription.[14]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Pyrimidino-thiazolyl carbonitriles have been developed as potent inhibitors of VEGFR-2 kinase, which plays a crucial role in angiogenesis.[15]

  • Epidermal Growth Factor Receptor (EGFR): Some pyrimidine-5-carbonitrile derivatives bearing a 1,3-thiazole moiety have been designed as EGFR inhibitors with anti-inflammatory activity.[12]

Signaling Pathway Modulation

By inhibiting these kinases, 4-amino-1,3-thiazole-5-carbonitrile derivatives can modulate critical cellular signaling pathways. For example, inhibition of the EGFR signaling pathway can block downstream cascades that promote cell proliferation and survival.

EGFR_Pathway

Conclusion and Future Perspectives

The 4-amino-1,3-thiazole-5-carbonitrile scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives of this core structure have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, largely driven by their ability to inhibit key protein kinases.

Future research in this area should focus on:

  • Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies to evaluate the in vivo efficacy and safety profiles of the most promising candidates.

The continued exploration of the chemical space around the 4-amino-1,3-thiazole-5-carbonitrile core holds significant promise for the development of next-generation therapies for a range of human diseases.

References

  • Ghoneim, A. A., & Morsy, N. M. (2020). Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents. Der Pharma Chemica, 12(6), 1-8. [Link]

  • Abdel-Aziz, S. A., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry, 111, 104890. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Betzi, S., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 55(24), 10965-10976. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35689-35715. [Link]

  • Nguyen, T. H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(31), 21456-21464. [Link]

  • Pop, O., & Oprean, C. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(1), 93. [Link]

  • Reddy, T. S., et al. (2021). Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. The Journal of Organic Chemistry, 86(13), 8958-8973. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2022). A Green Synthesis of Novel Derivatives of Thiazole-5-One Using Magnetic Supported Copper Nanocatalyst (γ-Fe2O3@HAp@CPTMS@AT@Cu(II)). Polycyclic Aromatic Compounds, 42(11), 7489-7501. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35689-35715. [Link]

  • Evren, A. E., Yurttaş, L., & Karaca Gencer, H. (2018). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Brazilian Journal of Pharmaceutical Sciences, 54(2). [Link]

  • Sisko, J. T., et al. (2006). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters, 16(5), 1146-1150. [Link]

  • Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Molecular Structure, 1272, 134179. [Link]

  • Al-Abdullah, E. S., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5006-5011. [Link]nih.gov/20800311/)

Sources

Foundational

Synthesis, Mechanistic Pathways, and Applications of 2,4-Diamino-1,3-thiazole-5-carbonitrile Derivatives: A Comprehensive Technical Guide

Executive Summary The 1,3-thiazole scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, the highly functionalized 2,4-diamino-1,3-thiazole-5-carbonitrile (often systematically referred to a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-thiazole scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, the highly functionalized 2,4-diamino-1,3-thiazole-5-carbonitrile (often systematically referred to as 4-amino-2-(substituted-amino)-1,3-thiazole-5-carbonitrile) presents a dense array of hydrogen bond donors and acceptors. This unique structural topology makes it an ideal core for designing high-affinity kinase inhibitors, adenosine receptor antagonists, and broad-spectrum antimicrobial agents[1]. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and downstream functionalization pathways for researchers and drug development professionals working with this critical heterocycle.

Core Synthetic Methodologies & Reaction Optimization

The most efficient and atom-economical route to synthesize 2,4-diamino-1,3-thiazole-5-carbonitrile derivatives is via a one-pot Multicomponent Reaction (MCR). This modified Gewald-type synthesis utilizes an isothiocyanate, malononitrile, and elemental sulfur[2].

The causality behind the selection of reaction conditions is critical for yield optimization. Triethylamine (TEA) is the optimal base because its steric bulk allows it to act as a strong, non-nucleophilic base—efficiently deprotonating the highly acidic methylene protons of malononitrile without competitively attacking the electrophilic isothiocyanate[3]. Dimethylformamide (DMF) is the preferred solvent due to its high dielectric constant, which stabilizes the polar carbanion and thiolate intermediates while sufficiently solubilizing elemental sulfur ( S8​ ).

Table 1: Optimization of Reaction Conditions for MCR Synthesis
SolventBaseTemperatureTimeYield (%)Mechanistic Rationale
EthanolPiperidineReflux3 h65Protic solvent dampens nucleophilicity of the carbanion.
THFK₂CO₃Reflux4 h50Poor solubility of elemental sulfur limits the reaction rate.
DMF TEA Room Temp 15 min 85-92 Aprotic polar environment maximizes carbanion reactivity.

In-Depth Mechanistic Analysis

The multicomponent synthesis of the thiazole core is a cascade reaction driven by sequential nucleophilic additions and a thermodynamically favorable aromatization step.

  • Deprotonation: TEA deprotonates malononitrile ( pKa​≈11 ) to generate a highly reactive dicyanomethanide carbanion.

  • Nucleophilic Addition: The carbanion attacks the highly electrophilic central carbon of the isothiocyanate ( R−N=C=S ), forming a cyanothioacetamide intermediate.

  • Sulfurization: The basic medium activates elemental sulfur. The intermediate thiolate attacks the sulfur ring, forming a polysulfide intermediate that subsequently collapses to yield an α -mercapto derivative.

  • Intramolecular Cyclization: A highly favored 5-exo-dig cyclization occurs as the sulfur (or nitrogen, depending on the tautomeric state) attacks the pendant nitrile carbon.

  • Tautomerization: The resulting imine rapidly tautomerizes to the stable aromatic 1,3-thiazole ring, driven by the thermodynamic stability of the heteroaromatic system.

MCR_Mechanism A Malononitrile + Base (TEA) B Malononitrile Carbanion A->B Deprotonation D Cyanothioacetamide Intermediate B->D Nucleophilic Attack C Isothiocyanate (R-N=C=S) C->D F Sulfurized Intermediate D->F Sulfurization E Elemental Sulfur (S8) E->F G Intramolecular Cyclization F->G Ring Closure H 2,4-Diamino-1,3-thiazole- 5-carbonitrile G->H Tautomerization

Mechanistic pathway for the multicomponent synthesis of 2,4-diamino-1,3-thiazole-5-carbonitriles.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol for the synthesis of 4-Amino-2-(phenylamino)thiazole-5-carbonitrile incorporates built-in analytical checkpoints[2],[4].

Reagents Required:

  • Phenyl isothiocyanate (1.35 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Elemental Sulfur ( S8​ ) (0.32 g, 10 mmol)

  • Triethylamine (TEA) (0.5 mL, catalytic/base)

  • Dimethylformamide (DMF) (15 mL)

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask, dissolve malononitrile and phenyl isothiocyanate in 15 mL of anhydrous DMF. Stir at room temperature for 5 minutes to ensure homogenization.

  • Sulfur Addition: Add elemental sulfur powder to the stirring mixture. The sulfur will remain partially suspended until the base is introduced.

  • Base Catalysis (Critical Step): Add TEA dropwise over 2 minutes. Causality: Dropwise addition controls the exothermic generation of the carbanion, preventing the runaway polymerization of malononitrile.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 15–30 minutes. The solution will transition to a deep, dark color.

    • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (3:7) mobile phase. The disappearance of the highly UV-active isothiocyanate spot and the emergence of a lower- Rf​ , highly fluorescent spot under 254 nm UV light confirms the cyclization of the thiazole core.

  • Workup: Pour the dark reaction mixture into 100 mL of crushed ice-water while stirring vigorously. A solid precipitate will form immediately. Filter the crude product under a vacuum and wash thoroughly with cold water to remove residual DMF and TEA.

  • Purification & Final Validation: Recrystallize the crude solid from an ethanol/water (1:2) mixture.

    • Spectroscopic Validation: FT-IR spectroscopy of the purified product must show a sharp C≡N stretching band at ~2209 cm −1 and distinct N-H stretching bands at ~3223 cm −1 . The presence of these markers definitively proves successful cyclization and retention of the carbonitrile group[4].

Downstream Functionalization to Bicyclic Systems

The ortho-aminonitrile moiety (the amino group at C4 and the nitrile at C5) of the synthesized core is a classic, highly reactive synthon for constructing fused bicyclic heterocycles, most notably thiazolo[4,5-d]pyrimidines [5].

Refluxing the thiazole core with triethyl orthoformate in toluene (with a catalytic amount of p-toluenesulfonic acid) converts the C4-amine into an imino-ether intermediate. Subsequent treatment with primary amines, semicarbazides, or hydrazines triggers a Dimroth-type rearrangement or direct cyclization, converting the pendant nitrile into a pyrimidine ring[6].

Functionalization Core 4-Amino-2-(R-amino)- 1,3-thiazole-5-carbonitrile Imino Imino-ether Intermediate Core->Imino + Orthoformate (Reflux, Toluene) Ortho Triethyl Orthoformate Ortho->Imino Bicyclic Thiazolo[4,5-d]pyrimidine Derivatives Imino->Bicyclic Cyclization Amine Primary Amines / Hydrazines Amine->Bicyclic Target Adenosine A2A Receptor Antagonists Bicyclic->Target Biological Application

Downstream functionalization of the thiazole core into bicyclic thiazolopyrimidine derivatives.

Biological Applications and Structure-Activity Relationships (SAR)

The 2,4-diamino-1,3-thiazole-5-carbonitrile core and its bicyclic derivatives exhibit profound biological activity. The structural rigidity of the thiazole ring, combined with the electron-withdrawing nature of the carbonitrile group, modulates the pKa​ of the amino groups, optimizing them for hydrogen bonding within target protein kinase ATP-binding pockets[7].

Table 2: Structure-Activity Relationship (SAR) of Key Derivatives
Thiazole Substitution (C2 Position)Biological Target / ApplicationEfficacy (IC₅₀ / MIC)Reference
PhenylaminoStaphylococcus aureus (Antibacterial)MIC = 3.125 µg/mL[2]
4-MethoxyphenylMCF-7 Breast Cancer Cell LineIC₅₀ = 16.9 µg/mL[7]
Thiazolopyrimidine (Urea modified)Adenosine A2A Receptor (Parkinson's)K_i = 0.0038 nM[5]
Substituted Aryl (Coumarin hybrid)HepG2 Liver Cancer Cell LineIC₅₀ = 7.5 µg/mL[7]

The data indicates that electron-donating groups (e.g., 4-methoxyphenyl) at the C2 position significantly enhance cytotoxic effects against cancer cell lines by increasing the electron density of the thiazole ring, which facilitates stronger π−π stacking interactions with aromatic residues in target binding sites[7],[1]. Conversely, downstream conversion into thiazolopyrimidines yields extraordinary sub-nanomolar affinity for the Adenosine A2A receptor, presenting a viable pathway for neurodegenerative disease therapeutics[5].

Sources

Exploratory

The Aminothiazole-5-Carbonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery

Abstract The 2-aminothiazole-5-carbonitrile core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features and synthetic accessibility have establ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-aminothiazole-5-carbonitrile core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features and synthetic accessibility have established it as a versatile scaffold for the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and multifaceted pharmacological applications of aminothiazole-5-carbonitrile derivatives. We will explore key synthetic methodologies with detailed protocols, analyze their engagement with various biological targets, and highlight prominent clinical candidates, including the blockbuster kinase inhibitor Dasatinib. This guide aims to serve as a definitive resource, blending fundamental principles with practical insights to empower the rational design of next-generation therapeutics based on this remarkable scaffold.

The Significance of the Aminothiazole-5-Carbonitrile Core

The five-membered thiazole ring, containing both sulfur and nitrogen heteroatoms, is a cornerstone of many biologically active molecules.[1] The 2-aminothiazole-5-carbonitrile framework, in particular, presents a unique combination of electronic and steric properties that make it an attractive starting point for drug design. The 2-amino group provides a crucial hydrogen bond donor, while the thiazole nitrogen acts as a hydrogen bond acceptor. The electron-withdrawing nature of the 5-carbonitrile group influences the overall electronic distribution of the ring system, often enhancing binding affinities to biological targets.[2] This scaffold is found in a wide range of compounds with demonstrated pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

Synthetic Strategies for Aminothiazole-5-Carbonitriles

The construction of the aminothiazole-5-carbonitrile ring system can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely employed method for the preparation of thiazole derivatives.[5] It typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazole-5-carbonitriles, a variation of this reaction is often utilized, starting from an α-halocarbonyl compound bearing a nitrile group.

Conceptual Workflow for Hantzsch Synthesis:

Hantzsch_Workflow start Starting Materials reagents α-Halocarbonyl-5-carbonitrile + Thiourea start->reagents reaction Condensation/ Cyclization reagents->reaction Solvent (e.g., Ethanol) Heat workup Neutralization & Precipitation reaction->workup purification Recrystallization/ Chromatography workup->purification product 2-Aminothiazole-5-carbonitrile purification->product

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole-5-carbonitriles.

Detailed Experimental Protocol: Synthesis of 4-Amino-2-arylthiazole-5-carbonitrile [6]

  • Reaction Setup: To a solution of an appropriate aryl dithioester (1 mmol) in a suitable solvent such as ethanol, add malononitrile (1.2 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is then washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-amino-2-arylthiazole-5-carbonitrile.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides an alternative and efficient route to 5-aminothiazoles.[5][7][8][9] This method involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or their esters.[7] The reaction proceeds under mild conditions and offers a good scope for introducing diversity at the 2- and 4-positions of the thiazole ring.[7]

Reaction Mechanism of Cook-Heilbron Synthesis:

Cook_Heilbron_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization A α-Aminonitrile C Thioacyl Intermediate A->C Nucleophilic attack B Carbon Disulfide B->C D Thioacyl Intermediate E 5-Imino-2-thionethiazolidine D->E 5-exo-dig cyclization F 5-Imino-2-thionethiazolidine G 5-Amino-2-mercaptothiazole F->G Proton transfer

Caption: Simplified mechanism of the Cook-Heilbron synthesis of 5-aminothiazoles.

Detailed Experimental Protocol: Synthesis of 2-Methyl-5-aminothiazoles [7]

  • Reaction Setup: In a round-bottom flask, dissolve aminoacetonitrile (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: To this solution, add ethyldithioacetate (1 equivalent).

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Work-up and Isolation: The product often precipitates out of the reaction mixture upon completion. The solid is collected by filtration and washed with a cold solvent.

  • Purification: The crude product can be recrystallized from an appropriate solvent to yield the pure 2-methyl-5-aminothiazole.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques.

Medicinal Chemistry Applications and Structure-Activity Relationships

The aminothiazole-5-carbonitrile scaffold has proven to be a fertile ground for the discovery of potent modulators of various biological targets. The ability to readily introduce substituents at the 2-, 4-, and amino positions allows for the fine-tuning of pharmacological activity and pharmacokinetic properties.

Kinase Inhibition: A Prominent Therapeutic Target

A significant number of aminothiazole-5-carbonitrile derivatives have been developed as potent protein kinase inhibitors.[10][11][12][13][14] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Dasatinib is a prime example of a successful drug molecule featuring the 2-aminothiazole-5-carboxamide core (a close derivative of the carbonitrile). It is a potent oral inhibitor of multiple tyrosine kinases, most notably BCR-ABL and Src family kinases.[15] Dasatinib is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[15]

BCR-ABL Signaling Pathway and Inhibition by Dasatinib:

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS-RAF-MEK-ERK BCR_ABL->RAS_RAF PI3K_AKT PI3K-AKT-mTOR BCR_ABL->PI3K_AKT STAT5 JAK-STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation

Caption: Simplified representation of the BCR-ABL signaling pathway and its inhibition by Dasatinib.

Structure-Activity Relationship (SAR) of Aminothiazole-based Kinase Inhibitors:

The SAR of aminothiazole-based kinase inhibitors is well-documented. Key structural features that influence potency and selectivity include:

  • 2-Amino Substituent: The nature of the substituent on the 2-amino group is critical for interaction with the hinge region of the kinase ATP-binding pocket. Aromatic and heteroaromatic rings are often favored.

  • 4-Position Substituent: Modifications at the 4-position of the thiazole ring can influence selectivity and solubility.

  • 5-Carbonitrile/Carboxamide: The 5-position substituent often extends into the solvent-exposed region and can be modified to improve pharmacokinetic properties.

Compound 2-Amino Substituent 4-Position Substituent Kinase Target IC50/Ki (nM) Reference
Dasatinib 2-chloro-6-methylphenyl-BCR-ABL, Src<1[15]
Analog 1 PhenylHLck6600[6]
Analog 2 m-NitrophenylHCDK91-6 (Ki)[11]
Analog 3 m-NitrophenylCNCDK91-6 (Ki)[11]

Table 1: Representative SAR data for aminothiazole-based kinase inhibitors.

Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis.[10][12][13][16] Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[10] Several aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases.[10][12][13][16]

Aurora Kinase Signaling in Mitosis:

Aurora_Kinase_Pathway Aurora_A Aurora A Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Aurora_B Aurora B Chromosome Chromosome Segregation & Cytokinesis Aurora_B->Chromosome Inhibitor Aminothiazole Inhibitor Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits Mitosis Proper Mitotic Progression Centrosome->Mitosis Chromosome->Mitosis Apoptosis Apoptosis

Caption: Simplified role of Aurora kinases in mitosis and the effect of their inhibition.

Antimicrobial and Antiviral Activity

Aminothiazole-5-carbonitrile derivatives have demonstrated promising activity against a range of microbial pathogens.[3][4][17] The scaffold's ability to be readily functionalized allows for the exploration of diverse chemical space to identify potent antibacterial, antifungal, and antiviral agents.[3][4] For instance, certain derivatives have shown significant activity against Candida albicans and various bacterial strains.[3][18]

Anti-inflammatory and Neuroprotective Potential

Emerging research has highlighted the potential of aminothiazole derivatives as anti-inflammatory and neuroprotective agents.[19][20] Some compounds have shown inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).[20][21] Additionally, certain thiazole derivatives are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease by targeting processes such as Aβ aggregation.[22]

Experimental Protocols for Biological Evaluation

The biological characterization of novel aminothiazole-5-carbonitrile derivatives is crucial for understanding their therapeutic potential. Standardized in vitro and in vivo assays are employed to assess their activity and mechanism of action.

In Vitro Kinase Inhibition Assay

This protocol outlines a general workflow for determining the inhibitory activity of a compound against a specific kinase.

Workflow for a Kinase Inhibition Assay:

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations in an appropriate assay buffer.

  • Assay Plate Setup: In a microplate, add the kinase and the test compound (or vehicle control).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The aminothiazole-5-carbonitrile scaffold continues to be a highly valuable and versatile platform in modern drug discovery. Its synthetic tractability and proven success in yielding potent and selective modulators of various biological targets ensure its continued exploration. Future research will likely focus on:

  • Novel Target Identification: Expanding the therapeutic applications of this scaffold by screening against new and emerging biological targets.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design next-generation inhibitors with improved potency and selectivity.

  • Preclinical and Clinical Development: Advancing promising lead compounds through the drug development pipeline to address unmet medical needs.

References

  • Cook–Heilbron thiazole synthesis. In: Wikipedia. ; 2023. Accessed March 30, 2026. [Link]7]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]. Accessed March 30, 2026.[8]

  • Cook–Heilbron thiazole synthesis. ResearchGate. [Link]. Accessed March 30, 2026.[23]

  • Mastering Thiazole Synthesis: Key Methods and Their Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]. Published March 13, 2026. Accessed March 30, 2026.[5]

  • Shaik F, Badsara SS, Patel P, et al. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. 2023;8(46):43789-43806. doi:10.1021/acsomega.3c07003[16]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. YouTube. [Link]. Published December 21, 2022. Accessed March 30, 2026.[9]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. [Link]. Accessed March 30, 2026.[1]

  • Al-Ostoot FH, Al-Wabli RI, Al-Ghamdi AM, et al. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules. 2016;21(2):153. doi:10.3390/molecules21020153[24]

  • Shaik F, Badsara SS, Patel P, et al. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Published online November 19, 2024. doi:10.1007/s13738-024-02986-y[10]

  • Wang S, Midgley C, Scorah N, et al. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. 2013;56(3):660-670. doi:10.1021/jm301495v[11]

  • Singh R, Kumar V, Kumar R, et al. Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. The Journal of Organic Chemistry. 2021;86(13):8930-8940. doi:10.1021/acs.joc.1c00829[6]

  • Shaik F, Badsara SS, Patel P, et al. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ResearchGate. [Link]. Published November 7, 2023. Accessed March 30, 2026.[12]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. United Arab Emirates - Ministry of Health and Prevention. [Link]. Published November 21, 2023. Accessed March 30, 2026.[13]

  • Ghoneim AA, Morsy NM. Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1- iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents. Der Pharma Chemica. 2020;12(6):1-8.[17]

  • Sadooghi-Saricala Z, Fakhraei N, Mohammadi-Khanaposhtani M, et al. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Res Pharm Sci. 2022;17(1):1-16. doi:10.4103/1735-5362.335165[22]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Asian Journal of Pharmaceutical Research. 2025;15(1):1-10.[19]

  • Schiedel M, Rumpf T, Karaman B, et al. Aminothiazoles as Potent and Selective Sirt2 Inhibitors: A Structure–Activity Relationship Study. Journal of Medicinal Chemistry. 2015;58(24):9728-9737. doi:10.1021/acs.jmedchem.5b01479[2]

  • Org. Syn. Coll. Vol. 9, 242. Organic Syntheses. [Link]. Accessed March 30, 2026.[15]

  • Werz O, Steinhilber D. Development of novel aminothiazole-comprising 5-LO inhibitors. Future Med Chem. 2016;8(12):1389-1403. doi:10.4155/fmc-2016-0083[21]

  • Pissinate K, Thompson AP, De Rycker M, et al. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. Journal of Medicinal Chemistry. 2020;63(17):9371-9387. doi:10.1021/acs.jmedchem.0c00713[25]

  • Narasimhamurthy KH, Khanum SA. A review on progress of thiazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry Reports. 2024;12:100225. doi:10.1016/j.ejmcr.2024.100225[20]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]. Accessed March 30, 2026.[26]

  • El-Sayed NAE-A, El-Bendary ER, Ghaly MA, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449. doi:10.3390/molecules26051449[27]

  • Kumaran G, Perumal S, Ramalingan C. Synthesis of aminothiazoles: polymer-supported approaches. RSC Adv. 2017;7(36):22421-22442. doi:10.1039/C7RA00790F[28]

  • Synthesis of 2,4-diamino-5(fur-2-oyl), (thien-2-oyl), and (pyrid-2-oyl)thiazoles. Request PDF. [Link]. Published August 6, 2025. Accessed March 30, 2026.[29]

  • Li X, Wang Y, Wang Y, et al. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules. 2025;30(8):1733. doi:10.3390/molecules30081733[18]

  • Progress in the Synthesis of 5-Aminothiazole Derivatives. Request PDF. [Link]. Accessed March 30, 2026.[30]

  • Al-Mousawi SM, El-Apasery MA, El-Shehry MF. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC. 2008;2008(2):115-123. doi:10.3998/ark.5550190.0009.212[31]

  • Kulkarni R, Patil S, Ramakrishna S, et al. Design and synthesis of N-substituted aminothiazole compounds as anti- inflammatory agents. Der Pharma Chemica. 2015;7(3):212-220.[32]

  • Minickaitė R, Grybaitė B, Vaickelionienė R, et al. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences. 2022;23(14):7688. doi:10.3390/ijms23147688[3]

  • Minickaitė R, Grybaitė B, Vaickelionienė R, et al. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. [Link]. Published July 12, 2022. Accessed March 30, 2026.[4]

  • Process of producing 2-aminothiazole. Google Patents. . Accessed March 30, 2026.[33]

  • Watanabe H, Ono M, Ariyoshi T, Katayanagi R, Saji H. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β‑Amyloid and α‑Synuclein Aggregates. ACS Chemical Neuroscience. [Link]. Published May 3, 2017. Accessed March 30, 2026.[34]

Sources

Protocols & Analytical Methods

Method

Application Note: Diamino-1,3-thiazole-5-carbonitriles as Privileged Scaffolds in Kinase-Targeted Medicinal Chemistry

Introduction & Rationale In contemporary medicinal chemistry, the discovery of highly selective kinase inhibitors remains a formidable challenge due to the structural conservation of the ATP-binding pocket across the hum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In contemporary medicinal chemistry, the discovery of highly selective kinase inhibitors remains a formidable challenge due to the structural conservation of the ATP-binding pocket across the human kinome. The diamino-1,3-thiazole-5-carbonitrile scaffold has emerged as a privileged pharmacophore, demonstrating exceptional potency and tunable selectivity, particularly against Cyclin-Dependent Kinases (CDKs)[1].

CDKs are serine/threonine kinases that regulate cell cycle progression and RNA transcription. While early pan-CDK inhibitors like dinaciclib exhibited broad cytotoxicity, modern drug development demands isotype-specific inhibitors to minimize off-target adverse effects[2][3]. The 2,4-diamino-1,3-thiazole-5-carbonitrile core offers a unique structural solution: it provides a rigid, planar hydrogen-bonding network that perfectly complements the kinase hinge region, while the 5-carbonitrile group acts as a highly specific vector to probe the gatekeeper pocket[4].

Mechanistic Insights: The Hinge-Binding Pharmacophore

The efficacy of the diamino-1,3-thiazole-5-carbonitrile scaffold is rooted in precise, causality-driven molecular interactions:

  • Bidentate Hydrogen Bonding: The 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Leu83 in CDK2, Cys106 in CDK9), while the thiazole nitrogen acts as a hydrogen bond acceptor for the backbone amide NH. This dual interaction anchors the scaffold firmly within the ATP-binding site[1].

  • Electronic Modulation via the Carbonitrile Group: The strongly electron-withdrawing 5-carbonitrile group serves a dual purpose. First, it modulates the pKa of the adjacent 4-amino group, preventing indiscriminate protonation at physiological pH and thereby enhancing membrane permeability. Second, its linear, cylindrical geometry allows it to project deeply into the gatekeeper pocket, a region where slight amino acid variations between CDK isotypes (e.g., CDK2 vs. CDK1) can be exploited to achieve remarkable selectivity[1][4].

CDK9_Pathway Inhibitor Diaminothiazole Carbonitrile CDK9 CDK9 / Cyclin T (P-TEFb Complex) Inhibitor->CDK9 Inhibits Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Transcription Transcription Elongation (Mcl-1, c-Myc) RNAPII->Transcription Activates Survival Cancer Cell Survival & Proliferation Transcription->Survival Promotes Transcription->Apoptosis Blocks

Caption: Mechanism of action for diaminothiazole carbonitrile inhibitors targeting the CDK9/P-TEFb pathway.

Quantitative Data: Kinase Selectivity Profiling

To illustrate the selectivity achievable with this scaffold, the table below summarizes the in vitro kinase profiling data of a representative optimized 2,4-diamino-1,3-thiazole-5-carbonitrile derivative (Compound 51) against a panel of closely related CDKs[1].

Kinase TargetCyclin PartnerIC₅₀ (nM)Fold Selectivity (vs. CDK2)Clinical Relevance
CDK2 Cyclin A1.51x (Reference)Cell cycle progression (S-phase)
CDK5 p252.11.4xNeurodegeneration (Alzheimer's)
CDK9 Cyclin T118.012xTranscriptional regulation (Cancer)
CDK1 Cyclin B85.056xMitosis (G2/M transition)
CDK4 Cyclin D1>1000>660xG1 progression

Data demonstrates the scaffold's inherent preference for CDK2/CDK5 over the highly homologous CDK1 and CDK4, a critical factor in avoiding broad-spectrum myelosuppression[1][2].

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can confidently synthesize the scaffold and evaluate its biological target engagement.

Synthesis of 2-(Alkyl/Arylamino)-4-amino-1,3-thiazole-5-carbonitriles

This one-pot Hantzsch-type cyclocondensation leverages the reaction between an N -substituted thiourea and bromomalononitrile.

Materials:

  • N -phenylthiourea (1.0 equiv, 10 mmol)

  • Bromomalononitrile (1.05 equiv, 10.5 mmol)

  • Triethylamine (Et₃N) (2.0 equiv, 20 mmol)

  • Absolute Ethanol (50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve N -phenylthiourea in 40 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling is critical because the subsequent addition of bromomalononitrile is highly exothermic; controlling the temperature prevents the thermal decomposition of the malononitrile derivative.

  • Base Addition: Add Et₃N dropwise to the stirring solution.

    • Causality: Et₃N acts as an acid scavenger. By neutralizing the hydrobromic acid (HBr) generated during the reaction, it prevents the protonation of the highly nucleophilic thiourea sulfur, thereby driving the equilibrium toward the cyclized product.

  • Electrophile Addition: Dissolve bromomalononitrile in 10 mL of absolute ethanol and add it dropwise to the reaction mixture over 15 minutes.

  • Cyclocondensation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

    • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 6:4 Hexane:Ethyl Acetate system. The disappearance of the thiourea spot confirms complete consumption, preventing difficult downstream separation of starting materials from the product.

  • Workup & Isolation: Pour the crude mixture into 200 mL of ice-cold distilled water under vigorous stirring. The target diaminothiazole will precipitate as a solid. Filter under vacuum and wash with cold water (3 x 20 mL) to remove residual triethylamine hydrobromide salts.

  • Quality Control (QC): Recrystallize from ethanol. Validate the structure via ¹³C NMR.

    • Causality: The presence of a characteristic nitrile carbon peak (~115 ppm) and the absence of an active methylene peak confirm the regioselective formation of the 5-carbonitrile isomer.

Cellular Target Engagement Assay (NanoBRET)

To validate that the synthesized diaminothiazole-5-carbonitrile engages its target (e.g., CDK5) inside living cells, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay is employed[4].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-CDK5 fusion protein and its activator, p35. Plate the cells in a 384-well white plate at a density of 10,000 cells/well.

    • Causality: Using the NanoLuc fusion ensures that the bioluminescent donor is physically tethered to the target kinase, providing a highly specific signal only when the target is engaged.

  • Tracer Addition: After 24 hours, add the NanoBRET Kinase Tracer (a fluorescently labeled pan-kinase inhibitor) at a concentration equal to its experimentally determined Kd​ .

  • Inhibitor Treatment: Treat the cells with a serial dilution of the synthesized diaminothiazole-5-carbonitrile (ranging from 10 µM to 0.1 nM). Include Dinaciclib (1 µM) as a positive control and DMSO (0.1%) as a vehicle control[2][4].

    • Self-Validation: Dinaciclib is a potent, cell-permeable pan-CDK inhibitor. Its inclusion validates the dynamic range of the assay; if Dinaciclib fails to displace the tracer, the assay system is compromised.

  • Incubation & Reading: Incubate for 2 hours at 37 °C to allow equilibrium binding. Measure the BRET signal using a luminescence microplate reader (Donor emission: 460 nm; Acceptor emission: 618 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratios against the log concentration of the inhibitor to determine the cellular IC₅₀.

    • Quality Control: Calculate the Z'-factor using the DMSO and Dinaciclib control wells. A Z'-factor > 0.5 validates that the protocol is robust and the data is highly trustworthy.

References

  • Schonbrunn, E., Betzi, S., Alam, R., Martin, M. P., Becker, A., Han, H., ... & Yin, H. (2013). Development of Highly Potent and Selective Diaminothiazole Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 56(10), 3768–3782. Available at:[Link]

  • Parry, P. V., & Wang, S. (2018). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. European Journal of Medicinal Chemistry, 158, 896-916. (Archived at NIH PMC). Available at:[Link]

  • Stopfer, L. E., et al. (2022). Discovery and Optimization of Highly Selective Inhibitors of CDK5. ACS Medicinal Chemistry Letters, 13(3), 432-439. Available at:[Link]

  • Parry, D., Guzi, T., Shanahan, F., Davis, N., Prabhavalkar, D., Wiswell, D., ... & Lees, E. (2010). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. ACS Medicinal Chemistry Letters, 1(8), 396-401. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols for the Development of Antimicrobial Agents from 2,4-Diamino-1,3-thiazole-5-carbonitrile Derivatives

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery. Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] The thiazole ring is a prominent structural motif in numerous clinically approved antimicrobial agents, including penicillins and cephalosporins.[2] This heterocyclic system is attractive due to its unique electronic properties and its ability to act as a scaffold for diverse functionalization, allowing for the fine-tuning of biological activity.[3][4] The 2,4-diamino-1,3-thiazole-5-carbonitrile core, in particular, presents a synthetically accessible and versatile starting point for creating libraries of compounds aimed at combating drug-resistant pathogens.[5]

This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel antimicrobial agents based on this privileged scaffold. It is intended to equip researchers with both the theoretical understanding and the practical protocols necessary to advance candidates from initial synthesis through to preliminary preclinical assessment.

Synthesis of 2,4-Diamino-1,3-thiazole-5-carbonitrile Derivatives

The synthesis of the target thiazole scaffold is typically achieved through a variation of the Hantzsch thiazole synthesis. This approach offers a robust and high-yielding route to the core structure, which can then be further functionalized to generate a library of diverse analogues for structure-activity relationship (SAR) studies.

General Synthetic Rationale

The core synthesis involves the condensation of a thiourea derivative with an α-halocarbonyl compound. For the 2,4-diamino-1,3-thiazole-5-carbonitrile scaffold, a common and effective strategy involves the reaction of a substituted thiourea with 2-amino-3,3-dichloroacrylonitrile or a similar α,α-dihalo-α-cyano species. The amino groups at the C2 and C4 positions, and the carbonitrile at the C5 position, provide multiple handles for subsequent chemical modification to explore the chemical space and optimize antimicrobial potency.[6][7]

Diagram: General Synthesis Workflow

The following diagram illustrates the typical workflow for synthesizing and evaluating novel thiazole derivatives.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation Start Starting Materials (e.g., Substituted Thiourea) Reaction Hantzsch Thiazole Synthesis Start->Reaction Core 2,4-Diamino-1,3-thiazole -5-carbonitrile Core Reaction->Core Diversification Library Synthesis (Functionalization) Core->Diversification Purification Purification & Characterization Diversification->Purification MIC Primary Screening (MIC Assay) Purification->MIC MBC Secondary Screening (MBC Assay) MIC->MBC Toxicity Cytotoxicity Assay (e.g., MTT) MBC->Toxicity SAR SAR Analysis Toxicity->SAR SAR->Diversification Iterative Design

Caption: High-level workflow from chemical synthesis to biological evaluation and iterative design.

Protocol: Synthesis of a Representative N2, N4-Diaryl-1,3-thiazole-2,4-diamine-5-carbonitrile

This protocol describes a general three-step process for synthesizing diaryl-substituted diamino-thiazole derivatives.[7]

Step 1: Synthesis of N,N'-diarylthiourea

  • To a stirred solution of a substituted aniline (1.0 eq.) in a suitable solvent (e.g., ethanol), add carbon disulfide (1.1 eq.) dropwise at room temperature.

  • Add a solution of aqueous ammonia and stir vigorously for 24 hours.

  • Filter the resulting precipitate, wash with cold water, and dry to yield the ammonium dithiocarbamate salt.

  • To a suspension of the dithiocarbamate salt in water, add a solution of lead nitrate (0.5 eq.) in water.

  • Reflux the mixture for 3-4 hours, then add a second substituted aniline (1.0 eq.) and continue refluxing for an additional 5-6 hours.

  • Cool the reaction mixture and filter the precipitate. Recrystallize from ethanol to obtain the pure N,N'-diarylthiourea.

Step 2: Synthesis of the Thiazole Core

  • Dissolve the N,N'-diarylthiourea (1.0 eq.) in chloroform.

  • Add sulfuryl chloride (2.0 eq.) dropwise to the solution while stirring in an ice bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Step 3: Final Product Formation

  • To a solution of the crude product from Step 2 in chloroform, add malononitrile (1.1 eq.).

  • Stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography (e.g., silica gel, using a hexane-ethyl acetate gradient) to yield the target N2, N4-diaryl-1,3-thiazole-2,4-diamine-5-carbonitrile derivative.

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and elemental analysis.

Antimicrobial Screening Cascade

A hierarchical approach is essential for efficiently screening a library of newly synthesized compounds. This cascade typically begins with a broad primary screen to determine the minimum inhibitory concentration (MIC), followed by more specific secondary assays for promising "hits."

Primary Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a standardized and high-throughput technique for determining MIC values.[10]

Protocol: Broth Microdilution MIC Assay

  • Materials:

    • Sterile 96-well microtiter plates.

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin).

    • Spectrophotometer or microplate reader.

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

    • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well plate.[10][11] Typically, a concentration range of 128 µg/mL to 0.25 µg/mL is tested.

      • Add 100 µL of broth to wells 2 through 11.

      • Add 200 µL of the highest compound concentration to well 12.

      • Perform a serial dilution by transferring 100 µL from well 12 to 11, mixing, then 11 to 10, and so on, down to well 2. Discard 100 µL from well 2. Well 1 will serve as the growth control (no drug).[11]

    • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (columns 1-12), resulting in a final volume of 200 µL per well.

    • Controls:

      • Growth Control: Well(s) containing broth and inoculum only.

      • Sterility Control: Well(s) containing broth only.

      • Positive Control: A row with a standard antibiotic.

    • Incubation: Incubate the plates at 37°C for 16-24 hours.[8]

    • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8][9] This can be assessed visually or by reading the optical density (OD) at 600 nm.

Diagram: Antimicrobial Screening Cascade

Screening_Cascade CompoundLibrary Synthesized Thiazole Library MIC_Screen Primary Screen: MIC Assay (Gram-positive & Gram-negative) CompoundLibrary->MIC_Screen Inactive Inactive Compounds (MIC > 128 µg/mL) MIC_Screen->Inactive Active Active 'Hits' (Low MIC) MIC_Screen->Active MBC_Assay Secondary Screen: MBC Determination Active->MBC_Assay Cytotoxicity_Assay Selectivity Screen: Cytotoxicity (e.g., MTT Assay) Active->Cytotoxicity_Assay SAR_Analysis Lead Identification & SAR Analysis MBC_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis

Sources

Method

Application Note: Advanced Hantzsch Synthesis of 4-Amino-1,3-thiazole-5-carbonitriles

Executive Summary & Mechanistic Rationale The 4-amino-1,3-thiazole-5-carbonitrile scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 4-amino-1,3-thiazole-5-carbonitrile scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. While the classical Hantzsch thiazole synthesis traditionally involves the condensation of α-haloketones with thioamides, accessing the highly functionalized 5-carbonitrile architecture requires a strategic adaptation. By employing α-halonitriles—specifically bromomalononitrile—as the electrophilic coupling partner, researchers can efficiently construct this scaffold in a single pot [1].

Mechanistically, the reaction is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory. The soft, highly nucleophilic sulfur atom of the thioamide (or thiourea) preferentially attacks the soft electrophilic α-carbon of bromomalononitrile, displacing the bromide leaving group. This forms an S-alkylated isothioamide intermediate [3]. Subsequent base-promoted intramolecular cyclization occurs via the attack of the nitrogen lone pair on the highly electrophilic carbon of one of the pendant nitrile groups. This yields a 5-membered 4-imino-4,5-dihydrothiazole intermediate, which rapidly undergoes tautomerization—driven by the thermodynamic stability of the resulting aromatic system—to yield the final 4-amino-1,3-thiazole-5-carbonitrile [2].

Mechanism A Thioamide + Bromomalononitrile B S-Alkylation (Br- Displacement) A->B C Isothioamide Intermediate B->C D Intramolecular Cyclization C->D E 4-Imino-thiazoline D->E F Aromatization (Tautomerization) E->F G 4-Amino-1,3-thiazole- 5-carbonitrile F->G

Mechanistic pathway of the modified Hantzsch synthesis for 4-amino-1,3-thiazole-5-carbonitriles.

Experimental Design & Causality

A robust synthetic protocol must be built on a foundation of chemical causality. Every reagent and condition chosen in this workflow serves a specific, validating purpose:

  • Solvent Selection (Absolute Ethanol): Ethanol is chosen because it effectively solubilizes both the thioamide and bromomalononitrile at reflux. More importantly, it prevents the hydrolysis of the highly reactive bromomalononitrile, which would readily occur in aqueous media. Upon completion, the polar thiazole product easily precipitates from the ethanolic mixture when quenched with cold water.

  • Base Addition (Triethylamine, Et3​N ): The addition of a mild organic base is critical. It serves a dual purpose: first, it neutralizes the hydrobromic acid (HBr) byproduct generated during S-alkylation, preventing the protonation of the isothioamide nitrogen (which would stall the cyclization). Second, it facilitates the final tautomerization step, driving the equilibrium toward the stable aromatic amine.

  • Controlled Addition: Bromomalononitrile is prone to base-catalyzed self-condensation. Therefore, the base must be added dropwise to the pre-mixed reactants to maintain a controlled reaction rate and suppress side-product formation.

Quantitative Data & Condition Optimization

The table below summarizes the optimization of reaction conditions for the synthesis of the model compound, 2-phenyl-4-amino-1,3-thiazole-5-carbonitrile.

Table 1: Optimization of Reaction Conditions

SolventBase (Equiv.)Temp (°C)Time (h)Yield (%)Mechanistic Observation
MethanolNone651215Incomplete cyclization; isothioamide intermediate isolated.
EthanolNaOAc (1.2)78472Clean reaction profile; moderate precipitation.
Ethanol Et3​N (1.5) 78 2 89 Rapid cyclization; high purity after aqueous quench.
DMF K2​CO3​ (1.5)100145Significant degradation of bromomalononitrile observed.

Detailed Protocol: Synthesis of 2-Substituted-4-amino-1,3-thiazole-5-carbonitriles

Workflow W1 Step 1: Reagent Mixing Dissolve thioamide & bromomalononitrile in absolute EtOH W2 Step 2: Base Addition Add Et3N dropwise to neutralize HBr & promote cyclization W1->W2 W3 Step 3: Thermal Activation Reflux at 78°C for 2-4 hours; Monitor via TLC W2->W3 W4 Step 4: Quench & Precipitation Pour into ice-water to precipitate the crude product W3->W4 W5 Step 5: Purification Vacuum filtration followed by recrystallization W4->W5 W6 Step 6: Validation Confirm via NMR (NH2 peak) and IR (CN stretch) W5->W6

Step-by-step experimental workflow for the synthesis and validation of the thiazole product.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the selected thioamide or thiourea (10.0 mmol) in 25 mL of absolute ethanol.

  • Electrophile Addition: Add bromomalononitrile (1.45 g, 10.0 mmol) to the stirring solution at room temperature. The solution may exhibit a slight color change as initial S-alkylation begins.

  • Base Catalysis: Attach a reflux condenser. Through the top of the condenser, add triethylamine (1.52 g, 2.1 mL, 15.0 mmol) dropwise over 5 minutes. Caution: This step is mildly exothermic.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) using an oil bath. Maintain reflux for 2 to 4 hours.

  • In-Process Monitoring: Monitor the reaction progress via TLC (Eluent: 3:7 EtOAc:Hexane). The disappearance of the bromomalononitrile spot and the emergence of a highly UV-active, lower- Rf​ spot indicates completion.

  • Quenching and Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred ice-water. A solid precipitate will form immediately.

  • Filtration and Purification: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 × 20 mL) to remove triethylammonium bromide salts, followed by cold ethanol (10 mL). Recrystallize the crude product from hot ethanol to yield the analytically pure 4-amino-1,3-thiazole-5-carbonitrile.

Analytical Characterization & Self-Validation

To ensure the structural integrity of the synthesized compound, the protocol must act as a self-validating system. The successful cyclization and aromatization are confirmed by specific spectroscopic markers:

  • Infrared (IR) Spectroscopy: The presence of a sharp, intense absorption band around 2190–2210 cm−1 is the definitive marker for the conjugated 5-carbonitrile group. Additionally, primary amine stretching bands ( NH2​ ) will appear as a doublet between 3200–3400 cm−1 .

  • Nuclear Magnetic Resonance ( 1H NMR): In DMSO- d6​ , the successful tautomerization from the imine intermediate to the aromatic amine is validated by the appearance of a broad singlet integrating to 2H at approximately 6.80–7.50 ppm (exchangeable with D2​O ). The absence of an aliphatic methine proton (which would be present if the cyclization failed or stalled at the isothioamide stage) confirms complete conversion.

  • Mass Spectrometry (HRMS): ESI-MS will show the expected [M+H]+ molecular ion peak, confirming the condensation and loss of HBr.

References

  • Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. ACS Publications.[Link]

  • Synthesis of Some Thioxopyrimidines, Thiazolopyrimidines, Thiazolodipyrimidines and Pyrazolothiazolopyrimidines. Taylor & Francis.[Link]

Application

column chromatography techniques for purifying thiazole derivatives

Advanced Column Chromatography Techniques for the Purification of Thiazole Derivatives Introduction & Mechanistic Insights Thiazoles are a critical class of heterocyclic building blocks widely utilized in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Column Chromatography Techniques for the Purification of Thiazole Derivatives

Introduction & Mechanistic Insights

Thiazoles are a critical class of heterocyclic building blocks widely utilized in medicinal chemistry, organic semiconductors, and chemosensors. However, the precise isolation of thiazole intermediates (such as 5-alkyl-1,3-thiazoles or aminothiazoles) presents unique chromatographic challenges.

The primary obstacle in thiazole purification stems from the basicity of the thiazole nitrogen (pKa ~2.5). During normal-phase silica gel chromatography, basic analytes often suffer from severe peak tailing, streaking, and irreversible on-column adsorption. This phenomenon is caused by multiple retention mechanisms: standard liquid-solid partitioning is disrupted by secondary ion-exchange interactions with highly acidic, isolated silanol groups (Si–OH) on the silica surface [[1]]().

Causality of Silica Selection: Older "Type A" silica gels contain trace metal contaminants (e.g., iron and aluminum) that withdraw electrons from adjacent silanol groups, increasing their acidity and exacerbating the tailing of basic compounds 1. Therefore, modern purification protocols mandate the use of ultra-pure "Type B" silica gel, which is manufactured from metal-free precursors to suppress these deleterious secondary interactions 1. For highly basic derivatives, adding a competing base (silanol suppressor) such as triethylamine (TEA) to the mobile phase is required to neutralize residual free silanols 2.

Quantitative Parameters for Thiazole Purification

To establish a baseline for method development, the following table summarizes the optimized chromatographic parameters for typical thiazole derivatives (e.g., 5-pentyl-1,3-thiazole and benzo[d]thiazoles) 3, 4.

ParameterTypical Value / RangeMechanistic Rationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh, Type B)Type B silica minimizes metal-induced silanol acidity, preventing the tailing of the basic thiazole nitrogen 1.
Mobile Phase (Eluent) Hexane / Ethyl Acetate (Gradient)Provides optimal partitioning. A common starting gradient is 5% to 20% ethyl acetate in hexane 3.
Target TLC Rf​ 0.3 – 0.5Ensures sufficient column residence time for resolution without excessive band broadening 3.
Mobile Phase Additive 0.1% – 1.0% Triethylamine (TEA)Acts as a silanol suppressor; associates with anionic silanols to prevent basic analyte retention 2.
Expected Yield 40% – 85%Highly dependent on the preceding synthetic reaction's success and the suppression of irreversible on-column adsorption [[3]]().

Chromatographic Workflow & Decision Matrix

ThiazolePurification Crude Crude Thiazole Mixture TLC TLC Optimization (Determine Rf 0.3-0.5) Crude->TLC TailingCheck Does peak tailing occur? (Basic Nitrogen interaction) TLC->TailingCheck StandardSilica Standard Type B Silica Hexane/EtOAc Gradient TailingCheck->StandardSilica No Tailing ModifiedSilica Add 1% TEA Modifier or use Reverse-Phase TailingCheck->ModifiedSilica Severe Tailing Load Dry Loading onto Silica (Prevents Band Broadening) StandardSilica->Load ModifiedSilica->Load Elute Gradient Elution & Fraction Collection Load->Elute Analyze Fraction Analysis (TLC / LC-MS) Elute->Analyze Pure Pure Thiazole Derivative Analyze->Pure

Workflow for the chromatographic purification of thiazole derivatives, highlighting tailing mitigation.

Detailed Experimental Protocols

Protocol A: Standard Normal-Phase Purification (e.g., 5-Alkyl-1,3-thiazoles)

Self-Validating Principle: This protocol relies on a gradient elution strategy to separate non-polar impurities first, followed by the target thiazole. The use of dry loading ensures a narrow initial sample band, which is critical for resolving structurally similar byproducts.

  • Slurry Preparation & Column Packing:

    • In a beaker, add Type B silica gel (230-400 mesh) to a non-polar solvent (e.g., hexane) to create a homogenous slurry 3.

    • Secure a glass chromatography column vertically. Place a small plug of cotton at the bottom, followed by a thin layer of sand 3.

    • Pour the slurry into the column in a single continuous motion. Allow the solvent to drain while gently tapping the column to ensure even, void-free packing. Add a protective sand layer on top.

  • Sample Loading (Dry Loading Method):

    • Causality: Thiazole derivatives often present as oils that are poorly soluble in pure hexane but highly soluble in polar solvents (which would ruin the separation if used for wet loading). Dry loading circumvents this entirely.

    • Dissolve the crude thiazole in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2:1 ratio of silica to crude mass) 4.

    • Evaporate the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained 3, 4.

    • Carefully load this powder evenly onto the top of the packed column bed.

  • Gradient Elution:

    • Begin elution with 100% hexane to flush out non-polar impurities.

    • Gradually increase the polarity by transitioning to a 5% ethyl acetate in hexane mixture, stepping up to 20% ethyl acetate based on the predetermined TLC Rf​ 3.

    • Collect fractions in standard test tubes (e.g., 25 mL fractions depending on column size) 4.

  • Analysis and Concentration:

    • Analyze fractions via TLC. Pool the fractions containing the pure thiazole derivative.

    • Concentrate under reduced pressure to yield the purified thiazole (often a pale yellow oil or low-melting solid) [[3]]().

Protocol B: Modified Purification for Highly Basic Aminothiazoles

Self-Validating Principle: When TLC optimization reveals severe streaking/tailing, the protocol must be adapted to neutralize the stationary phase. This system validates itself by producing symmetrical spots on TEA-treated TLC plates before column execution.

  • Mobile Phase Modification:

    • Prepare the optimized Hexane/Ethyl Acetate solvent system and add 0.5% - 1.0% Triethylamine (TEA) (v/v).

    • Causality: TEA acts as a sacrificial base, saturating the highly acidic free silanol sites on the silica gel. This prevents the primary amine or basic thiazole nitrogen from undergoing ion-exchange interactions, thus restoring a Gaussian peak shape and preventing sample loss 1, 2.

  • Column Equilibration:

    • Pack the column as described in Protocol A, but flush the column with at least 3 column volumes (CV) of the TEA-modified mobile phase prior to loading the sample. This pre-saturates the silica bed.

  • Elution and Post-Processing:

    • Load the sample and elute using the TEA-modified gradient.

    • Critical Step: Because TEA will co-elute and remain in the concentrated product, the pooled fractions must be concentrated, redissolved in a volatile organic solvent (like diethyl ether or ethyl acetate), and washed with a mild aqueous buffer (e.g., saturated NaHCO3​ or water) to remove residual TEA before final drying over anhydrous Na2​SO4​ 3, 5.

References

  • Southern Adventist University. "Synthesis of 2-Alkyl-5,bis(alkylthio)benzo[d]thiazole-4,7-dione." Knowledge Exchange. Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety." PMC. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Articles. Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Notes. Available at:[Link]

Sources

Method

In Vitro Biological Assay Protocols for Diaminothiazole Compounds: Unraveling Kinase Inhibition and Cytoskeletal Dynamics

Diaminothiazoles (DATs) have emerged as a highly versatile and potent pharmacophore class in modern drug discovery. Originally identified through high-throughput screening as Type I kinase inhibitors, these compounds exh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Diaminothiazoles (DATs) have emerged as a highly versatile and potent pharmacophore class in modern drug discovery. Originally identified through high-throughput screening as Type I kinase inhibitors, these compounds exhibit profound polypharmacology. Depending on their specific structural substitutions, DATs can act as sub-nanomolar inhibitors of Cyclin-Dependent Kinases (CDKs)[1], disruptors of cytoskeletal dynamics via reversible tubulin binding[2], or potent anti-parasitic agents against Trypanosoma brucei[3].

As a Senior Application Scientist, I have designed this technical guide to navigate the complex biochemical and cellular evaluation of diaminothiazole compounds. Rather than providing a generic list of steps, this guide emphasizes the causality behind experimental choices —ensuring that your assay cascade is sensitive enough to capture extreme potency and robust enough to decouple cytostatic from cytocidal mechanisms.

Part 1: Mechanistic Overview & Assay Rationale

The structural plasticity of the 2,4-diaminothiazole core allows it to interface with distinct biological targets. When optimized for kinase inhibition, the thiazolamine moiety forms critical hydrogen bonds with the ATP-binding hinge region (e.g., Glu81-Leu83 in CDK2)[1]. Conversely, specific DAT derivatives (such as DAT1 and ABC131) bypass kinases entirely, binding to the colchicine site of tubulin to induce a rapid, reversible conformational change that suppresses microtubule dynamics without the irreversible toxicity associated with classical colchicine[2][4].

MoA DAT Diaminothiazole (DAT) CDK CDK2/CDK5 (ATP Hinge Region) DAT->CDK Type I Kinase Inhibition Tubulin Tubulin (Colchicine Site) DAT->Tubulin Reversible Binding Apoptosis Apoptosis / Cell Cycle Arrest CDK->Apoptosis Rb Phosphorylation Block Microtubule Suppression of Microtubule Dynamics Tubulin->Microtubule Fast Conformational Change Microtubule->Apoptosis Mitotic Block

Fig 1: Dual mechanism of action of diaminothiazoles targeting CDKs and tubulin dynamics.

To accurately profile these compounds, researchers must utilize a tiered assay workflow. Standard fluorescence-based assays often fail when evaluating optimized DATs due to enzyme concentration limits[1]. Therefore, our workflow transitions from phenotypic screening to highly sensitive radiometric and dynamic cellular assays.

Workflow HTS Primary Screening (Fluorescence) Radiometric Sub-nanomolar Validation (P33-Radiolabeled) HTS->Radiometric IC50 < 20 nM Cellular Phenotypic Profiling (Static vs Cidal) Radiometric->Cellular Potent Leads MoA Target Deconvolution (In Vitro Evolution) Cellular->MoA Target Validation

Fig 2: Sequential in vitro assay workflow for validating diaminothiazole compounds.

Part 2: Biochemical Kinase Inhibition (CDK2/CDK5)

The Causality of Assay Selection: Overcoming the "Tight-Binding" Limit

During the structure-based optimization of DATs, compounds such as Compound 42 achieved exceptional potency against CDK2. In standard fluorescence-based assays (e.g., PK-LDH coupled assays), the required enzyme concentration (typically ~9 nM CDK2-cyclin A) becomes the limiting factor[1]. When the inhibitor's Ki​ is lower than the enzyme concentration, the assay hits a "tight-binding" wall, artificially capping the measurable IC50​ at half the enzyme concentration. To accurately resolve sub-nanomolar activity (down to 0.9 nM), you must transition to a highly sensitive 33P -radiolabeled activity assay[1].

Protocol 1: 33P -Radiolabeled Kinase Assay for Sub-Nanomolar DATs

Self-Validating System: This protocol includes Staurosporine as a sub-nanomolar positive control and requires a signal-to-background ratio of >10 for baseline validation.

Reagents & Materials:

  • Recombinant human CDK2/Cyclin A complex.

  • Histone H1 (substrate).

  • [γ−33P]ATP (Specific activity: 10 Ci/mmol).

  • P81 phosphocellulose filter plates.

  • Controls: DMSO (Vehicle/Negative), Staurosporine (Positive control, expected IC50​ < 1 nM)[1].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the DAT compound in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v).

  • Enzyme-Inhibitor Pre-incubation: Dilute CDK2/Cyclin A in kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.02% Brij35, 1 mM DTT). Add 1 nM of the enzyme complex to the compound wells. Crucial Step: Incubate for 20 minutes at room temperature to allow the DAT thiazolamine core to equilibrate within the ATP hinge region.

  • Reaction Initiation: Initiate the kinase reaction by adding a substrate mixture containing 1 mg/mL Histone H1 and 1 μM ATP spiked with 0.5 μCi [γ−33P]ATP .

  • Incubation & Termination: Incubate for exactly 30 minutes at 30°C. Terminate the reaction by adding an equal volume of 3% (v/v) phosphoric acid.

  • Filtration & Washing: Transfer the quenched reaction to a P81 phosphocellulose filter plate. The positively charged Histone H1 will bind to the negatively charged filter. Wash the plate 5 times with 1% phosphoric acid to remove unreacted [γ−33P]ATP .

  • Quantification: Add scintillation cocktail and read the plate on a microplate scintillation counter. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Part 3: Cytoskeletal Dynamics & Tubulin Binding

The Causality of Assay Selection: Fast vs. Slow Conformational Changes

Classical tubulin inhibitors like colchicine generate a strong apoptotic response but fail clinically due to severe toxicity. This toxicity is driven by an irreversible binding mechanism characterized by a slow conformational change in tubulin[2]. Diaminothiazoles (e.g., DAT1, ABC131) bind to the same colchicine site but induce a fast, reversible conformational change. This allows them to suppress microtubule dynamic instability at concentrations far below their cytotoxic IC50​ , providing a wider therapeutic window and evading P-glycoprotein-mediated multidrug resistance[2][4][5].

Protocol 2: In Vitro Tubulin Polymerization Assay

Self-Validating System: Incorporates Paclitaxel (stabilizer) and Colchicine (destabilizer) to validate the dynamic range of the Vmax shift.

Reagents & Materials:

  • Purified porcine brain tubulin (>99% purity, lyophilized).

  • Fluorescent reporter (e.g., DAPI, which shifts emission upon binding to polymerized microtubules).

  • GTP (1 mM final).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2​ , 0.5 mM EGTA).

Step-by-Step Methodology:

  • Baseline Establishment: Pre-warm the microplate reader to exactly 37°C. Tubulin polymerization is highly temperature-sensitive; fluctuations will invalidate the kinetic curves.

  • Tubulin Preparation: Reconstitute tubulin in ice-cold PEM buffer supplemented with 1 mM GTP to a final concentration of 3 mg/mL. Keep strictly on ice to prevent spontaneous nucleation.

  • Compound Addition: Add DAT compounds (e.g., 0.1 μM to 10 μM ), Colchicine (10 μM , positive destabilization control), Paclitaxel (10 μM , positive stabilization control), and DMSO (vehicle) to a 96-well half-area plate.

  • Kinetic Readout: Rapidly transfer the cold tubulin mixture to the plate. Immediately begin reading fluorescence (Ex: 340 nm / Em: 440 nm) every 30 seconds for 60 minutes at 37°C.

  • Data Analysis: Calculate the Vmax​ of polymerization (the steepest slope of the growth phase). DATs will demonstrate a concentration-dependent delay in the nucleation phase and a reduction in Vmax​ [2].

Part 4: Cellular Phenotypic & Static-Cidal Assays

The Causality of Assay Selection: Decoupling Cytostatic from Cytocidal Mechanisms

When developing DATs for applications like Human African Trypanosomiasis (HAT) or aggressive solid tumors, standard end-point viability assays (like MTT) are insufficient. A compound might show a potent EC50​ in an MTT assay, but fail in vivo because it merely halts cell growth (cytostatic) rather than killing the cells (cytocidal)[3]. To prevent late-stage attrition, phenotypic screening must explicitly categorize the mechanism of growth inhibition.

Protocol 3: Static-Cidal Growth Curve Analysis

Self-Validating System: Utilizes absolute cell counting over time relative to the initial seeding density ( T0​ ) to mathematically distinguish death from stasis.

Step-by-Step Methodology:

  • Seeding & Baseline ( T0​ ): Seed the target cells (e.g., MDA-MB-468 cancer cells or T. brucei bloodstream forms) in 24-well plates at a known density (e.g., 1×105 cells/mL). Allow 12 hours for adherence (if using adherent mammalian cells). Immediately count a control well to establish the exact T0​ cell count.

  • Treatment: Treat cells with DAT compounds at , , and 10× their established IC50​ values. Include a vehicle control and a known cytocidal control (e.g., Puromycin for T. brucei[3]).

  • Longitudinal Sampling: At 24, 48, and 72 hours post-treatment, harvest the cells.

  • Absolute Quantification: Use a flow cytometer with counting beads or an automated cell counter with Trypan Blue exclusion to determine the absolute number of viable cells per mL.

  • Interpretation:

    • Cytocidal: The absolute viable cell count drops below the T0​ baseline (e.g., <1×105 cells/mL).

    • Cytostatic: The absolute viable cell count remains equal to or slightly above T0​ , but significantly lower than the vehicle control's logarithmic growth[3].

Part 5: Quantitative Data Summary

The following table summarizes the comparative pharmacological profiles of lead diaminothiazoles across the assays described above, demonstrating their polypharmacological potential.

CompoundPrimary TargetAssay TypeIC50 / EC50Key Mechanistic Observation
Compound 42 CDK2/Cyclin ARadiometric ( 33P )0.9 nMBypassed fluorescence assay tight-binding limit[1].
Compound 51 CDK2 / CDK5Radiometric ( 33P )1.5 nMHigh selectivity over CDK1/4/6; induced apoptosis[1].
DAT1 TubulinPolymerization / Live Cell~100 nMSuppressed microtubule dynamics; reversible binding[2].
ABC131 TubulinCell Viability (PAN02)30 - 300 nMEvaded P-glycoprotein resistance; no hematologic toxicity[4].
Compound 38 T. brucei KinaseStatic-Cidal Growth Curve260 nMEvolved from cytocidal to cytostatic mechanism in vivo[3].

References

  • Reversible Action of Diaminothiazoles in Cancer Cells Is Implicated by the Induction of a Fast Conformational Change of Tubulin and Suppression of Microtubule Dynamics. Molecular Cancer Therapeutics (AACR Journals).
  • Reversible action of diaminothiazoles in cancer cells is implicated by the induction of a fast conformational change of tubulin and suppression of microtubule dynamics. PubMed (NIH).
  • Development of Highly Potent and Selective Diaminothiazole Inhibitors of Cyclin-Dependent Kinases.
  • Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues.
  • Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. PubMed Central (NIH).
  • Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. Taylor & Francis Online.
  • Diaminothiazoles evade multidrug resistance in cancer cells and xenograft tumour models and develop transient specific resistance: understanding the basis of broad-spectrum versus specific resistance. PubMed (NIH).
  • Abstract B190: Antitumor effects of ABC131, a novel diaminothiazole inhibitor of tubulin. Molecular Cancer Therapeutics (AACR Journals).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing One-Pot Thiazole Synthesis

Introduction The thiazole ring is a cornerstone of many pharmaceuticals, agrochemicals, and functional materials, making its efficient synthesis a critical task for researchers in organic and medicinal chemistry.[1][2] T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The thiazole ring is a cornerstone of many pharmaceuticals, agrochemicals, and functional materials, making its efficient synthesis a critical task for researchers in organic and medicinal chemistry.[1][2] The Hantzsch thiazole synthesis, a classic and robust method first reported in 1887, remains a widely used approach for constructing this valuable heterocyclic motif.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide. Modern advancements have increasingly focused on one-pot methodologies, which enhance efficiency, reduce waste, and simplify purification processes.[4][5]

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of one-pot thiazole synthesis. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed, self-validating experimental protocols to help you optimize your reaction conditions and overcome common challenges in the lab.

Frequently Asked Questions (FAQs)

Q1: My one-pot Hantzsch synthesis is giving a very low yield. What are the most likely causes?

A1: Low yields in Hantzsch synthesis are common and can typically be traced back to a few key factors. The primary culprits are often suboptimal reaction conditions, the purity of your starting materials, and the formation of side products. A systematic approach to troubleshooting these variables is the most effective way to identify and resolve the issue.[6] For instance, α-haloketones can be unstable and may need to be freshly prepared or purified before use to prevent side reactions caused by impurities.

Q2: How does temperature affect the reaction, and what is the optimal range?

A2: Temperature is a critical parameter. The Hantzsch synthesis often requires heating to overcome the activation energy for the initial nucleophilic attack and the subsequent cyclization and dehydration steps.[7] However, excessive heat can lead to the decomposition of reactants or the desired product. For many standard syntheses in solvents like methanol or ethanol, a gentle reflux is sufficient.[8] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal balance of temperature and reaction time for your specific substrates.

Q3: What is the role of the solvent, and how do I choose the best one?

A3: The solvent not only dissolves the reactants but also influences the reaction rate and can affect the product distribution. Polar protic solvents like ethanol and methanol are most commonly used as they facilitate the SN2 reaction between the thioamide and the α-haloketone. However, greener and more efficient protocols have been developed using aqueous media, polyethylene glycol (PEG), or even solvent-free conditions.[4][9] The choice of solvent can also impact the ease of product isolation; for instance, many 2-aminothiazole products are poorly soluble in water, allowing for precipitation by adding the reaction mixture to an aqueous solution.

Q4: I'm observing multiple spots on my TLC plate. What are the common side products, and how can I minimize them?

A4: The presence of multiple spots on your TLC plate, other than your starting materials, indicates the formation of side products. A significant side reaction, particularly when using N-monosubstituted thioureas under acidic conditions, is the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[10] To minimize this, maintaining neutral or slightly basic conditions is often recommended. Other potential issues include the formation of oxazoles if the thioamide is contaminated with the corresponding amide, or dimerization and polymerization of the reactants.

Q5: Can I run this reaction without isolating the hazardous α-haloketone intermediate?

A5: Yes, and this is a key advantage of many modern one-pot procedures. These methods often involve the in situ generation of the α-haloketone. For example, an active methylene ketone can be reacted with a halogen source like N-bromosuccinimide (NBS) or tribromoisocyanuric acid (TCCA), followed by the addition of the thioamide to the same reaction vessel without intermediate purification.[4][11] This approach is not only more efficient but also enhances safety by avoiding the handling of lachrymatory α-haloketones.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you observe a significant amount of unreacted starting materials or no desired product, consider the following systematic approach to optimization:

ParameterRecommended Action & Rationale
Purity of Starting Materials Verify the purity of your α-haloketone and thioamide. α-Haloketones can degrade upon storage; consider fresh preparation or purification. Impurities can inhibit the reaction or lead to side products.
Reaction Temperature If conducting the reaction at room temperature, incrementally increase the temperature. Monitor by TLC at various temperatures (e.g., 40 °C, 60 °C, reflux) to find the optimum. The initial SN2 and subsequent cyclization steps are often accelerated by heat.[7]
Reaction Time Your reaction may not have reached completion. Monitor the reaction at regular intervals (e.g., every 30 minutes) using TLC to determine the point at which the starting materials are consumed and the product is maximized.
Solvent Choice While ethanol and methanol are standard, consider alternative solvents. For some substrates, a mixture of ethanol and water has proven effective.[1] In some cases, greener solvents like PEG-400 or even solvent-free conditions with microwave irradiation can dramatically improve yields.[4]
Catalysis Consider the use of a catalyst. Acid catalysts can promote the dehydration step, while various modern protocols employ reusable solid catalysts like silica-supported tungstosilicic acid to enhance reaction rates and yields.[1]
Issue 2: Product Fails to Precipitate During Workup

Problem: After neutralizing the reaction mixture with a base (e.g., 5% Na₂CO₃ solution), the thiazole product remains dissolved.

Solutions:

  • Verify Neutralization: Use pH paper to ensure the solution is basic. If it is still acidic or neutral, add more base. The protonated thiazole salt is often soluble in the reaction medium, and deprotonation is necessary for precipitation.[7]

  • Solvent Extraction: If precipitation is not effective, perform a liquid-liquid extraction. Use a suitable organic solvent such as ethyl acetate or dichloromethane to extract the product from the aqueous mixture. The combined organic layers can then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent removed under reduced pressure to yield the crude product.

  • Induce Crystallization: If the product is an oil after solvent removal, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the product if available.

Issue 3: Impure Product After Isolation

Problem: The isolated product shows significant impurities by TLC, NMR, or melting point analysis.

Purification Strategies:

  • Recrystallization: This is the most common method for purifying solid organic compounds. Select a solvent or a solvent pair in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol or methanol are often good starting points for 2-aminothiazole derivatives.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is a powerful technique. A solvent system of ethyl acetate and hexanes is a common starting point for eluting thiazole derivatives. The optimal eluent composition should be determined by TLC analysis.

Experimental Protocols

Protocol 1: Standard One-Pot Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch synthesis, known for its high yield and simplicity.

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 995 mg)

  • Thiourea (7.5 mmol, 571 mg)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial with a magnetic stir bar

  • Hot plate/stirrer

  • Büchner funnel and filter flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (around 65-70°C) for 30-60 minutes. Monitor the reaction by TLC until the 2-bromoacetophenone spot has disappeared.

  • Remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[7]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water to remove any inorganic salts.

  • Spread the collected solid on a watch glass and allow it to air dry.

Self-Validation:

  • Expected Yield: >90%

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 142-144 °C[12]

  • 1H NMR (DMSO-d6, 300 MHz): δ 7.85-7.88 (m, 2H, Ar-H), 7.37-7.41 (m, 2H, Ar-H), 7.24-7.29 (m, 1H, Ar-H), 7.19 (s, 2H, NH₂), 7.10 (s, 1H, thiazole-H).[13]

  • 13C NMR (Polysol, 75 MHz): δ 169.3, 151.2, 135.4, 128.9, 127.6, 125.9, 102.8.[12]

  • Mass Spectrum (EI): m/z 176 (M+).[14]

Protocol 2: Microwave-Assisted One-Pot Synthesis of Substituted 2-Aminothiazoles

This protocol leverages microwave irradiation for a rapid and efficient synthesis, often leading to higher yields in shorter reaction times.[8][15]

Materials:

  • α-Haloketone (1.0 mmol)

  • Thiourea derivative (1.0 mmol)

  • Methanol (2 mL)

  • Microwave synthesis vial and reactor

Procedure:

  • In a specialized microwave reaction vial, combine the α-haloketone (1.0 mmol) and the thiourea derivative (1.0 mmol) in methanol (2 mL).

  • Cap the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90 °C) for a short duration (e.g., 10-30 minutes). Note: Optimal time and temperature may need to be determined empirically for different substrates.[15]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product often precipitates directly from the cooled reaction mixture. If not, proceed with an aqueous workup as described in Protocol 1.

  • Isolate the product by filtration, wash with cold methanol, and dry.

Visualized Workflows and Mechanisms

Hantzsch Thiazole Synthesis Mechanism

The reaction proceeds through a well-established multi-step mechanism involving nucleophilic attack, cyclization, and dehydration.[16]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 S_N2 Attack intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration Workflow start Combine Reactants (α-Haloketone & Thioamide) in Solvent react Heat Reaction Mixture (Conventional or Microwave) start->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete workup Aqueous Workup (e.g., add Na₂CO₃ solution) monitor->workup Complete isolate Isolate Crude Product (Filtration or Extraction) workup->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify characterize Characterize Final Product (NMR, MS, MP) purify->characterize

Caption: A general workflow for one-pot thiazole synthesis.

Troubleshooting Decision Tree

A logical guide to diagnosing and solving common issues in your synthesis.

Troubleshooting start Low Yield or Incomplete Reaction? check_purity Check Purity of Starting Materials start->check_purity Yes success Improved Yield start->success No optimize_temp Increase Temperature Incrementally check_purity->optimize_temp extend_time Extend Reaction Time optimize_temp->extend_time change_solvent Consider Alternative Solvent or Catalyst extend_time->change_solvent multiple_products Multiple Products by TLC? change_solvent->multiple_products check_ph Adjust pH to Neutral or Slightly Basic multiple_products->check_ph Yes purify_product Purify via Recrystallization or Chromatography multiple_products->purify_product No check_ph->purify_product purify_product->success

Caption: A logical workflow for troubleshooting common issues.

References

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2024). Archiv der Pharmazie. [Link]

  • Green synthetic strategies toward thiazoles: a sustainable approach. (n.d.). ResearchGate. [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). National Center for Biotechnology Information. [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). DeepDyve. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2018). ResearchGate. [Link]

  • 2-Amino-4-phenylthiazole. (n.d.). PubChem. [Link]

  • Four-component thiazole formation from simple chemicals under metal-free conditions. (2017). Green Chemistry. [Link]

  • Microwave and Ultrasound‐Assisted Synthesis of Thiosemicarbazones and Their Corresponding (4,5‐Substituted‐thiazol‐2‐yl)hydrazines. (2015). ResearchGate. [Link]

  • 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • 2-Amino-4-phenylthiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). National Center for Biotechnology Information. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2023). National Center for Biotechnology Information. [Link]

  • Highly Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using Au(I) Catalyzed Oxidation System at Room Temperature. (2016). MDPI. [Link]

  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (2013). Semantic Scholar. [Link]

  • One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. (2016). Academia.edu. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2023). ACS Omega. [Link]

  • Hantzsch Thiazole Synthesis Mechanism. (n.d.). Scribd. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... (2012). National Center for Biotechnology Information. [Link]

  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (2013). MDPI. [Link]

  • Systematic Review On Thiazole And Its Applications. (2024). Educational Administration: Theory and Practice. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2012). PubMed. [Link]

  • Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. (2001). ACS Publications. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • New methods for the rapid synthesis of thiazoles. (2016). University of Sussex. [Link]

  • Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker. (2019). ACS Combinatorial Science. [Link]

  • Parallel solution-phase synthesis of a 2-aminothiazole library including fully automated work-up. (2011). PubMed. [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters. (2004). Macmillan Group Meeting. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Diaminothiazole vs. Diaminopyrimidine Bioactivity in Kinase Inhibition

Executive Summary & Structural Rationale In the landscape of targeted oncology and drug discovery, the rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Two of the m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology and drug discovery, the rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Two of the most prominent and extensively validated cores are diaminothiazole (DAT) and diaminopyrimidine (DAP) . While both scaffolds are engineered to competitively bind the ATP-binding pocket of kinases, their distinct geometric, electronic, and physicochemical properties dictate their target selectivity, binding affinity, and overall bioactivity.

This guide provides an objective, data-driven comparison of DAT and DAP scaffolds, analyzing their structural mechanics, quantitative bioactivity across key targets (e.g., CDKs, FAK, PAK4), and the validated experimental workflows required to evaluate them.

Scaffold Geometry and Hinge-Binding Mechanics

The fundamental difference between DAT and DAP lies in their ring size and heteroatom composition, which directly influences their interaction with the kinase hinge region.

  • Diaminothiazole (DAT): Featuring a 5-membered heterocyclic ring containing a sulfur atom, DATs exhibit high lipophilicity. However, the sulfur atom restricts the geometry and limits the hydrogen bond donor/acceptor capacity compared to nitrogen-rich rings. DATs typically form a single or double hydrogen-bond network at the hinge region, making them highly selective for specific targets like 1[1].

  • Diaminopyrimidine (DAP): Featuring a 6-membered ring, the replacement of the sulfur atom with a C=N bond significantly increases the scaffold's hydrophilicity and expands the spatial distance between substituent vectors. This geometric expansion allows DAPs to form a highly stable donor-acceptor-donor hydrogen bonding motif, often resulting in broader or more potent inhibition profiles across the kinome, as seen in the 2[2].

ScaffoldBinding cluster_0 Diaminothiazole (DAT) cluster_1 Diaminopyrimidine (DAP) DAT_Node 5-Membered Ring (Sulfur Atom) DAT_Hinge Kinase Hinge (1-2 H-Bonds) DAT_Node->DAT_Hinge Donor-Acceptor DAP_Node 6-Membered Ring (C=N Replacement) DAP_Hinge Kinase Hinge (2-3 H-Bonds) DAP_Node->DAP_Hinge Donor-Acceptor-Donor

Structural binding logic of DAT vs. DAP scaffolds at the kinase hinge region.

Quantitative Bioactivity & Target Selectivity

Experimental data highlights that while DATs are excellent for achieving extreme selectivity (e.g., sub-nanomolar CDK2 inhibition), DAPs offer versatile tuning for multi-kinase or highly aggressive targets like FAK and CDK7.

ScaffoldRepresentative CompoundPrimary TargetEnzymatic IC₅₀Cellular Efficacy (Cell Line)Source
Diaminothiazole Compound 51CDK20.9 - 1.5 nM0.27 - 6.9 μM (Various)1[1]
Diaminothiazole ZNL-05-044CDK11< 10 nMModest (A375)3[3]
Diaminopyrimidine Compound 22CDK77.21 nMPotent (MV4-11)4[4]
Diaminopyrimidine Compound A12FAK94 nM94 nM (MDA-MB-231)5[5]
Diaminopyrimidine Compound B6PAK45.9 nM2.53 μM (A549)6[6]
Diaminopyrimidine R547CDK1/2/41 - 3 nMPotent (Various)2[2]

Validated Experimental Methodologies

To objectively compare these scaffolds, researchers must utilize self-validating experimental systems. Below are the definitive protocols for evaluating enzymatic affinity and cellular translation.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard colorimetric assays because it eliminates short-lived background fluorescence, providing the high signal-to-noise ratio essential for detecting low-nanomolar ATP-competitive binding kinetics. Self-Validating System: The assay strictly requires the calculation of a Z'-factor using a known positive control (e.g., THZ1 for CDK7) and a negative control (DMSO). A Z'-factor > 0.5 mathematically validates assay robustness before any test compound is screened[4].

  • Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute DAT and DAP compounds in DMSO, then transfer to a 384-well plate (final concentrations ranging from 10 μM to 0.1 nM).

  • Enzyme-Tracer Incubation: Add recombinant kinase (e.g., CDK2) and a fluorescently labeled ATP-competitive tracer. Incubate for 1 hour at room temperature.

  • Detection: Add Europium-labeled anti-tag antibody. Measure the emission ratio (665 nm / 615 nm) using a microplate reader.

  • Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Flow Cytometric Analysis of Cell Cycle Arrest

Causality: Because CDK inhibitors block cell cycle progression, Propidium Iodide (PI) staining is utilized to intercalate into DNA, allowing precise quantification of cellular DNA content (2N vs. 4N) to confirm functional G1/S or G2/M phase arrest[4]. Self-Validating System: RNase A treatment is mandatory; without it, PI will bind to RNA, artificially inflating the DNA content signal. Furthermore, doublet discrimination gating (FSC-A vs. FSC-H) ensures false polyploidy readings are excluded[7].

  • Cell Treatment: Seed target cells (e.g., MV4-11) at 1×105 cells/well. Treat with IC₅₀ concentrations of the scaffold compounds for 24-48 hours.

  • Harvest & Fixation: Harvest cells, wash with cold PBS, and fix dropwise in cold 70% ethanol to permeabilize the nuclear membrane.

  • Staining: Resuspend the fixed cells in PBS containing 50 μg/mL Propidium Iodide and 100 μg/mL RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark to ensure complete RNA degradation and DNA intercalation.

  • Acquisition: Analyze via flow cytometry, strictly gating for single cells, to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Workflow S1 1. Compound Library Synthesis & QC S2 2. FRET Kinase Assay (ATP-Competitive) S1->S2 QC Purity >95% (LC-MS/NMR) S1->QC S3 3. Cell Viability (IC50 Determination) S2->S3 Hit Selection ZPrime Z'-factor > 0.5 Validation S2->ZPrime S4 4. Flow Cytometry (Cell Cycle/Apoptosis) S3->S4 Mechanistic Profiling

Self-validating experimental workflow for evaluating kinase inhibitor bioactivity.

Modulated Signaling Pathways

Both DAT and DAP scaffolds achieve their anticancer efficacy by disrupting critical downstream signaling cascades.

  • CDK Inhibition (DAT & DAP): By inhibiting CDK2 or CDK7, these scaffolds prevent the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to E2F transcription factors, effectively halting the cell cycle at the G1/S checkpoint and inducing apoptosis[1].

  • FAK Inhibition (DAP): DAP derivatives targeting Focal Adhesion Kinase (FAK) suppress Y397 phosphorylation, which subsequently blocks the PI3K/Akt survival pathway, leading to decreased tumor invasion and metastasis[8].

Pathways Inhibitor Scaffold Inhibitor (DAT / DAP) CDK CDK2 / CDK7 Inhibitor->CDK Inhibits FAK FAK / PAK4 Inhibitor->FAK Inhibits Rb Rb Phosphorylation CDK->Rb Blocks Akt Akt / PI3K Survival FAK->Akt Blocks Arrest Cell Cycle Arrest (G1/S or G2/M) Rb->Arrest Induces Apoptosis Apoptosis Induction Akt->Apoptosis Induces Arrest->Apoptosis

Downstream signaling pathways modulated by DAT and DAP kinase inhibitors.

References

  • Schonbrunn, E., et al. "Development of Highly Potent and Selective Diaminothiazole Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 2013.
  • "Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold." PMC, 2022.
  • "Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors." ACS Medicinal Chemistry Letters, 2024.
  • "Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors." PMC.
  • "Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies." PubMed, 2020.
  • "Discovery of[4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor..." Journal of Medicinal Chemistry, 2006.
  • "The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers" BenchChem, 2025.
  • "Design, synthesis and evaluation of nitric oxide releasing derivatives of 2,4-diaminopyrimidine as novel FAK inhibitors" ChEMBL, EMBL-EBI.

Sources

Comparative

Validation of Diamino-1,3-thiazole-5-carbonitrile Derivatives as Anticancer Agents: A Comparative Guide

Executive Summary & Mechanistic Rationale The continuous evolution of targeted cancer therapies demands molecular scaffolds that offer high kinase selectivity, favorable pharmacokinetics, and minimal off-target toxicity....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The continuous evolution of targeted cancer therapies demands molecular scaffolds that offer high kinase selectivity, favorable pharmacokinetics, and minimal off-target toxicity. The thiazole ring system is a privileged pharmacophore present in several FDA-approved tyrosine kinase inhibitors (TKIs) such as dasatinib and dabrafenib[1]. Recently, diamino-1,3-thiazole-5-carbonitrile derivatives have emerged as highly potent, next-generation mimetics of standard TKIs like sunitinib, specifically engineered to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1] and induce apoptosis in targeted cancer cell lines[2].

The Causality of the Scaffold Design: From a structural biology perspective, the diamino groups at the 2- and 4-positions of the thiazole ring serve as critical hydrogen-bond donors and acceptors. These groups anchor the molecule within the ATP-binding hinge region of kinases (e.g., Cys919 in VEGFR-2)[1]. Concurrently, the 5-carbonitrile moiety acts as a strong electron-withdrawing group. This not only modulates the pKa of the adjacent amines to improve membrane permeability (LogP ~3.01)[2], but also projects into the hydrophobic pocket, stabilizing the inactive "DFG-out" conformation of the kinase.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Target) VEGF->VEGFR2 Activates PLCg PLC-γ VEGFR2->PLCg Phosphorylation Ras Ras / Raf / MEK VEGFR2->Ras Signaling Cascade Inhibitor Diamino-1,3-thiazole-5-carbonitrile Inhibitor->VEGFR2 ATP-Competitive Inhibition Angiogenesis Tumor Angiogenesis & Proliferation PLCg->Angiogenesis ERK ERK1/2 Ras->ERK ERK->Angiogenesis Promotes

Fig 1: Mechanism of action of diamino-1,3-thiazole-5-carbonitrile blocking VEGFR-2 signaling.

Comparative Performance Data

To objectively validate the performance of diamino-1,3-thiazole-5-carbonitrile derivatives, we must benchmark them against clinical-stage alternatives. The data below synthesizes recent findings comparing a lead diamino-thiazole derivative (e.g., Compound 10c / 4-amino-2-(phenylamino)thiazole-5-carbonitrile analog) against Sunitinib and Sorafenib[1][3].

ParameterDiamino-1,3-thiazole-5-carbonitrile (Lead)Sunitinib (Standard TKI)Sorafenib (Standard TKI)
VEGFR-2 Inhibition (IC₅₀) 0.104 μM[1]0.100 μM[1]~0.090 μM
Cytotoxicity (MCF-7 Breast) Highly Potent (Induces G0-G1 arrest)[4]Moderate5.10 ± 0.49 μM[3]
Log P (Lipophilicity) 3.01 (Optimal for oral absorption)[2]5.20 (Highly lipophilic)3.80
Plasma Protein Binding 90%[2]>95%>99%
Toxicity Profile Low human toxicity risk (in silico PK)[4]Known cardiotoxicity risksKnown dermatological risks

Application Insight: The diamino-thiazole scaffold achieves near-identical VEGFR-2 inhibition compared to Sunitinib but offers a superior physicochemical profile. Its lower LogP (3.01) and slightly reduced plasma protein binding (90%) suggest a higher fraction of unbound, therapeutically active drug in systemic circulation[2].

Experimental Validation Protocols

As a self-validating system, any claim of anticancer efficacy must be supported by orthogonal assays. The following step-by-step methodologies are designed to confirm both the biochemical mechanism and the cellular phenotype.

Validation_Workflow Synthesis 1. Compound Synthesis & Characterization InVitro 2. In Vitro Cytotoxicity (MTT Assay) Synthesis->InVitro Kinase 3. VEGFR-2 Kinase Inhibition Assay InVitro->Kinase PK 4. RP-HPLC PK & Plasma Stability Kinase->PK InVivo 5. In Vivo Efficacy (Xenograft Models) PK->InVivo

Fig 2: Sequential experimental workflow for validating thiazole-based anticancer candidates.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Causality Check: The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cellular metabolic activity and viability, proving that the compound is not just binding a target, but actively halting tumor cell proliferation.

  • Cell Seeding: Plate targeted cancer cells (e.g., MCF-7, HCT-116, or Bcl-2 Jurkat lines)[1][2] at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the diamino-1,3-thiazole-5-carbonitrile derivative (0.01 μM to 100 μM) in DMSO (final DMSO concentration <0.1%). Treat the cells and incubate for 48 hours. Include Sunitinib as a positive control.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Rationale: Viable cells will metabolize MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and add 150 μL of DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: VEGFR-2 Kinase Inhibition Assay (Biochemical)

Causality Check: While the MTT assay proves cell death, it does not prove the mechanism. A cell-free kinase assay isolates the interaction between the compound and VEGFR-2, eliminating variables like membrane permeability or efflux pumps.

  • Reaction Assembly: In a 384-well plate, combine recombinant human VEGFR-2 kinase domain (1 ng/well), poly(Glu,Tyr) substrate, and the test compound in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km for VEGFR-2 (~10 μM). Rationale: Using ATP at its Km ensures the assay is highly sensitive to ATP-competitive inhibitors like thiazole derivatives.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ or a similar luminescent kinase reagent to measure ATP depletion/ADP generation. Read luminescence and plot against compound concentration to derive the biochemical IC₅₀.

Protocol C: RP-HPLC Bioanalytical Method for Plasma Stability

Causality Check: An anticancer agent is useless if it degrades immediately in the bloodstream. Validating plasma stability early prevents late-stage in vivo failures[2].

  • Sample Preparation: Spike human plasma with the diamino-thiazole derivative to a final concentration of 10 μg/mL. Incubate at 37°C.

  • Extraction: At designated time points (0, 1, 3, 6, 24 hours), extract 100 μL aliquots. Add 300 μL of cold acetonitrile to precipitate plasma proteins. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Chromatography: Inject the supernatant into an RP-HPLC system equipped with a C18 column (e.g., 250 × 4.6 mm, 5 μm). Use an isocratic mobile phase (e.g., Acetonitrile:Water 70:30 v/v) at a flow rate of 1.0 mL/min.

  • Quantification: Detect via UV absorbance (λmax specific to the compound, typically ~280-320 nm). Calculate the percentage of the remaining drug to confirm stability (target: >90% stability over 3 hours)[2].

Conclusion

The validation of diamino-1,3-thiazole-5-carbonitrile derivatives represents a significant step forward in the rational design of targeted anticancer therapeutics. By combining the potent hydrogen-bonding network of the diamino groups with the electron-withdrawing stability of the carbonitrile moiety, these compounds achieve VEGFR-2 inhibition comparable to Sunitinib[1], while offering superior physicochemical properties and stability profiles[2]. For drug development professionals, integrating this scaffold into screening pipelines offers a highly viable alternative to traditional, more toxic TKIs.

References

  • Title: Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. Source: PubMed / Biomedical Chromatography (2018). URL: [Link]

  • Title: Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors. Source: RSC Medicinal Chemistry / PubMed Central (2025). URL: [Link]

  • Title: Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Source: MDPI / Molecules (2023). URL: [Link]

Sources

Validation

A Comparative Benchmarking Guide for Novel Thiazole-Based Antimicrobial Agents

Introduction: Navigating the Post-Antibiotic Era with Novel Heterocycles The escalating crisis of antimicrobial resistance (AMR) represents one of the most significant threats to global public health, demanding an urgent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Post-Antibiotic Era with Novel Heterocycles

The escalating crisis of antimicrobial resistance (AMR) represents one of the most significant threats to global public health, demanding an urgent and sustained research effort to discover new and effective therapeutic agents.[1][2] The traditional antibiotic pipeline has slowed, and pathogens are evolving resistance to existing drugs at an alarming rate. This has propelled the scientific community to explore novel chemical scaffolds with unique mechanisms of action. Among these, the thiazole ring, a five-membered aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry.[1][2] Thiazole derivatives are not new to medicine; the penicillin antibiotic family famously contains a fused thiazole ring.[3] Modern research has revealed that synthetic thiazole derivatives possess a broad spectrum of biological activities, making them a promising class of compounds for the development of next-generation antimicrobials.[3][4]

This guide provides a comprehensive framework for the preclinical benchmarking of new thiazole-based compounds against established standard-of-care antibiotics. We will move beyond simple data reporting to explain the causality behind our experimental strategy—a tiered approach that logically progresses from broad efficacy screening to detailed kinetic and safety profiling. This self-validating workflow ensures that by the end of the evaluation, we have a robust, multi-faceted understanding of a compound's potential.

Rationale for Compound and Strain Selection

The foundation of any comparative study is the judicious selection of test articles, benchmarks, and challenge organisms. Our choices are not arbitrary but are based on a clear scientific rationale designed to provide the most clinically relevant and mechanistically informative data.

Test Compounds: Hypothetical Thiazole Derivatives
  • TZ-101: A lead compound featuring a core 2-aminothiazole scaffold substituted with a lipophilic side chain. This design is intended to facilitate membrane interaction.

  • TZ-102: An analogue of TZ-101, further modified with a nitro group on an associated phenyl ring. This modification is hypothesized to enhance antimicrobial potency, as nitro-aromatic moieties are known to contribute to the activity of certain antimicrobial classes.[4]

Standard Antibiotics (The Benchmarks)
  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV. It serves as a benchmark for activity against Gram-negative bacteria.

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis. It is the gold-standard comparator for activity against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial Strain Panel

We have selected a panel of clinically significant pathogens, including representatives from the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance.[5]

  • Staphylococcus aureus (ATCC 29213): A reference Gram-positive strain.

  • Methicillin-resistant S. aureus (MRSA, ATCC 43300): A clinically critical resistant Gram-positive strain.[6]

  • Escherichia coli (ATCC 25922): A reference Gram-negative strain.[7]

  • Pseudomonas aeruginosa (ATCC 27853): A notoriously difficult-to-treat, opportunistic Gram-negative pathogen.[7]

A Tiered Experimental Workflow for Comprehensive Evaluation

Our benchmarking strategy follows a logical progression. We begin with a broad screen to determine basic efficacy (MIC), then refine this understanding by differentiating between static and cidal activity (MBC). We further investigate the dynamics of bacterial killing (Time-Kill Assay) and conclude with an essential safety assessment (Cytotoxicity Assay). This tiered approach ensures that resources are focused on the most promising candidates and provides a holistic view of each compound's profile.

G cluster_0 Tier 1: Primary Efficacy Screening cluster_1 Tier 2: Bactericidal Activity Assessment cluster_2 Tier 3: Pharmacodynamic Profiling cluster_3 Tier 4: Preclinical Safety Assessment MIC Minimum Inhibitory Concentration (MIC) Assay (Broad-spectrum activity assessment) MBC Minimum Bactericidal Concentration (MBC) Assay (Distinguishes -cidal vs. -static) MIC->MBC Is the compound inhibitory? TimeKill Time-Kill Kinetic Assay (Rate and extent of killing) MBC->TimeKill Is it bactericidal? Cytotoxicity Mammalian Cell Cytotoxicity Assay (MTT) (Preliminary safety profile) TimeKill->Cytotoxicity How quickly does it kill?

Caption: Tiered experimental workflow for antimicrobial compound evaluation.

Methodologies and Experimental Protocols

All antimicrobial susceptibility testing protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provides the gold standard for methodology in this field.[8][9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][10] This is the foundational metric for assessing antibacterial potency.

Protocol: Broth Microdilution Method (CLSI M07 Standard)

  • Preparation of Compounds: Dissolve TZ-101, TZ-102, Ciprofloxacin, and Vancomycin in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Sterilize by filtration.[7]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in Mueller-Hinton Broth (MHB) to achieve a range of test concentrations.[7] Each plate should include a growth control (inoculum in broth, no compound) and a sterility control (broth only).

  • Inoculum Preparation: Culture bacterial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11][12]

  • Inoculation and Incubation: Add the standardized inoculum to each well. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[7]

  • Result Interpretation: The MIC is the lowest concentration well with no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[11] This test critically distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) agents.

Protocol:

  • Perform MIC Assay: First, determine the MIC for each compound/strain combination as described above.

  • Subculturing: From each well showing no visible growth in the MIC plate, take a 10-100 µL aliquot and plate it onto a drug-free Mueller-Hinton Agar (MHA) plate.[11][13]

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 24-48 hours.[11]

  • Result Interpretation: The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11]

G cluster_0 Interpretation Logic cluster_1 Compound Classification Result MIC & MBC Results Bactericidal Bactericidal Result->Bactericidal MBC ≤ 4 x MIC Bacteriostatic Bacteriostatic Result->Bacteriostatic MBC > 4 x MIC cluster_0 Bacterial Cell Division Pathway cluster_1 Site of Inhibition FtsZ_Monomers FtsZ Monomers FtsZ_Polymers FtsZ Protofilaments (Polymerization) FtsZ_Monomers->FtsZ_Polymers + GTP GTP GTP Z_Ring Z-Ring Assembly at Mid-Cell FtsZ_Polymers->Z_Ring Septum Septum Formation & Cell Division Z_Ring->Septum Thiazole TZ-101 / TZ-102 Thiazole->FtsZ_Polymers Inhibits Polymerization

Caption: Hypothetical mechanism of action targeting FtsZ polymerization.

Conclusion

This guide outlines a rigorous, logical, and multi-tiered approach to benchmarking novel thiazole antimicrobials. Our comparative analysis of the hypothetical compounds TZ-101 and TZ-102 demonstrates how this workflow generates a comprehensive performance profile. The results indicate that TZ-102 is a more potent bactericidal agent than TZ-101, with a promising spectrum of activity that includes MRSA. While it exhibits higher cytotoxicity, its selectivity index warrants further investigation. Future work would involve optimizing the structure of TZ-102 to improve its safety profile while retaining its potent bactericidal activity, followed by in vivo efficacy studies. This structured benchmarking process is essential for identifying and advancing the most promising candidates from the laboratory to clinical development.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved March 22, 2024, from [Link]

  • Cowley, S. (2015, October 15). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. Retrieved March 22, 2024, from [Link]

  • Hill, R. (2024, December 5). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. Retrieved March 22, 2024, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2024, from [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (2021, September 15). Mustansiriyah University. Retrieved March 22, 2024, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 25). ResearchGate. Retrieved March 22, 2024, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). Clinical and Laboratory Standards Institute. Retrieved March 22, 2024, from [Link]

  • Wojtowicz, W. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved March 22, 2024, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022, September 30). MDPI. Retrieved March 22, 2024, from [Link]

  • Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. (2022, June 10). SciELO. Retrieved March 22, 2024, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). National Center for Biotechnology Information. Retrieved March 22, 2024, from [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). National Center for Biotechnology Information. Retrieved March 22, 2024, from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Retrieved March 22, 2024, from [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020, April 16). RSC Publishing. Retrieved March 22, 2024, from [Link]

  • Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Retrieved March 22, 2024, from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved March 22, 2024, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). FDA. Retrieved March 22, 2024, from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020, March 25). ACS Publications. Retrieved March 22, 2024, from [Link]

  • CLSI: Clinical & Laboratory Standards Institute. (n.d.). CLSI. Retrieved March 22, 2024, from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. Retrieved March 22, 2024, from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. Retrieved March 22, 2024, from [Link]

  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021, August 10). Frontiers. Retrieved March 22, 2024, from [Link]

  • Validation of high-throughput time-kill assay. (n.d.). Helda - Helsinki.fi. Retrieved March 22, 2024, from [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved March 22, 2024, from [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018, November 28). National Center for Biotechnology Information. Retrieved March 22, 2024, from [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved March 22, 2024, from [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022, August 3). YouTube. Retrieved March 22, 2024, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry. Retrieved March 22, 2024, from [Link]

  • M100-S23 - Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Third Informational Supplement. (2013, January 1). CLSI. Retrieved March 22, 2024, from [Link]

  • Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. (2025, August 7). National Center for Biotechnology Information. Retrieved March 22, 2024, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). APEC.org. Retrieved March 22, 2024, from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diamino-1,3-thiazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
diamino-1,3-thiazole-5-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.